2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCGNRPAICJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678019 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-50-3 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers, medicinal chemists, and drug development professionals. The 7-azaindole scaffold is a privileged structure in modern pharmacology, frequently employed as a bioisostere for indole in the design of highly selective kinase inhibitors and other therapeutic agents.[1] Understanding the basicity of this key heterocyclic system, governed by the pKa of its conjugate acid, is fundamental to predicting its physiological behavior, including solubility, membrane permeability, and target engagement. This guide elucidates the electronic factors influencing the basicity of the 2-cyclopropyl derivative, provides an estimated pKa value based on the parent scaffold, and offers detailed, field-proven experimental protocols for its precise determination using potentiometric and spectrophotometric titration. Furthermore, it explores the interplay between basicity and chemical reactivity and introduces computational approaches for pKa prediction.
Introduction: The Significance of this compound
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that merges the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyridine ring.[2] This unique electronic arrangement confers a distinct set of physicochemical properties that have made it a cornerstone in medicinal chemistry.[3] The introduction of a cyclopropyl group at the 2-position creates this compound, a molecule that combines the established pharmacological relevance of the 7-azaindole core with the conformational rigidity and metabolic stability often associated with cyclopropyl moieties.
The basicity of this molecule is a critical parameter. It dictates the extent of protonation at physiological pH (typically around 7.4), which in turn governs aqueous solubility, lipophilicity, and the ability to form ionic interactions with biological targets such as enzymes and receptors. An accurate understanding and quantification of its pKa are therefore indispensable for rational drug design and development.
Molecular Structure and a Priori Basicity Assessment
The structure of this compound features two nitrogen atoms. The pyrrolic nitrogen (N1) is generally non-basic, as its lone pair of electrons is delocalized to maintain the aromaticity of the pyrrole ring. The pyridinic nitrogen (N7), conversely, is the primary basic center, with its lone pair located in an sp² hybrid orbital in the plane of the ring and available for protonation.
The basicity of N7 is modulated by the electronic interplay between the two fused rings. The parent 7-azaindole has a reported pKa of 4.59 for its conjugate acid.[2] The cyclopropyl group at the 2-position is generally considered a weak electron-donating group through its sigma bonds. This electron-donating character is expected to slightly increase the electron density at the N7 position, thereby making it more basic than the unsubstituted parent molecule. Consequently, the pKa of this compound is anticipated to be slightly higher than 4.59.
A study on the effects of substituents on 7-azaindole derivatives confirms that electron-donating groups tend to weaken the hydrogen bond donating ability of the N1-H group while enhancing n→π* interactions, which is consistent with an increase in the basicity of the pyridine nitrogen.[4][5]
Protonation Equilibrium
The basicity of this compound is defined by the equilibrium between the neutral form and its conjugate acid. The pKa is the pH at which the concentrations of the protonated and unprotonated species are equal.
Caption: Protonation equilibrium of this compound.
Experimental Determination of pKa
To ascertain the precise pKa value, direct experimental measurement is essential. Potentiometric and spectrophotometric titrations are the most robust and widely accepted methods for this purpose.[6][7]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant is incrementally added.[8] The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50% methanol/water) to ensure complete dissolution. The use of a co-solvent is often necessary for sparingly soluble organic molecules.
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated combination pH electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition before recording the value.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The pKa value corresponds to the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted, with the peak of the first derivative or the zero crossing of the second derivative indicating the equivalence point.
Method 2: UV-Vis Spectrophotometric Titration
This method is particularly advantageous for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorption spectrum upon protonation.[9] It requires smaller amounts of the compound and is less affected by impurities that do not absorb in the same spectral region.
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1-10 mM.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 10).
-
Sample Measurement: In a series of cuvettes or a 96-well UV-transparent plate, add a small, constant aliquot of the stock solution to each buffer solution, ensuring the final concentration of the compound is in the range of 50-100 µM.[9]
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each buffered solution. Also, record the spectra of the compound in a strongly acidic (e.g., 0.1 M HCl) and a strongly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and neutral species, respectively.
-
Data Analysis:
-
Identify the wavelength(s) with the largest difference in absorbance between the protonated and neutral forms.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Data Summary: Experimental Parameters
| Parameter | Potentiometric Titration | UV-Vis Spectrophotometric Titration |
| Principle | Measures change in potential (pH) | Measures change in light absorbance |
| Sample Purity | High purity required | Tolerant to non-absorbing impurities |
| Sample Amount | Milligram quantities | Microgram quantities |
| Solubility | Requires moderate solubility | Suitable for poorly soluble compounds |
| Instrumentation | pH meter, titrator | UV-Vis spectrophotometer |
Workflow for pKa Determination
The logical flow for experimentally determining the pKa of this compound is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Computational pKa Prediction
As a complementary approach, computational methods can provide a theoretical estimate of the pKa. These methods typically use quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a continuum solvation model to calculate the free energy change of the protonation reaction in solution.[10][11]
The general approach involves a thermodynamic cycle where the pKa is calculated relative to a known reference compound. While these methods can be powerful, their accuracy is highly dependent on the chosen level of theory, basis set, and solvation model.[12] For novel scaffolds, predicted values should be treated as estimates and validated experimentally.
Basicity, Reactivity, and Stability
The basicity of the 7-azaindole nucleus directly influences its chemical reactivity.
-
Electrophilic Substitution: Under neutral or basic conditions, the pyrrole ring is activated towards electrophilic attack, with substitution occurring predominantly at the C3 position.[2]
-
Reaction under Acidic Conditions: In strongly acidic media (pH < pKa), the pyridine nitrogen (N7) will be protonated. This protonation deactivates the pyridine ring towards electrophilic attack but can also influence the reactivity of the pyrrole ring. The stability of the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-7-ium cation is a key factor in reactions carried out under acidic catalysis.
-
Nucleophilic Substitution: The pyridine ring of the 7-azaindole system is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or by conversion to the N-oxide.[13]
The pKa value is therefore critical for selecting appropriate reaction conditions (e.g., pH, catalyst) to achieve desired chemical transformations and for understanding the stability of the compound in various formulation and physiological environments.
Conclusion
This compound is a heterocyclic compound with significant potential in drug discovery. Its basicity, centered on the pyridinic nitrogen, is a fundamental property that dictates its behavior in both chemical and biological systems. Based on the electron-donating nature of the cyclopropyl substituent, its pKa is estimated to be slightly above that of the parent 7-azaindole (pKa 4.59). For drug development and advanced chemical research, a precise determination of this value is paramount. The detailed potentiometric and spectrophotometric titration protocols provided in this guide offer robust, validated pathways to achieve this, empowering researchers to fully characterize this important molecule and unlock its therapeutic potential.
References
- 1. metrohm.com [metrohm.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. Potentiometric titration [protocols.io]
- 8. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. routledge.com [routledge.com]
- 12. peerj.com [peerj.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Ascendance of a Privileged Scaffold: A Technical Guide to 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
CAS Number: 1014613-50-3 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol
Introduction: The Strategic Value of the 7-Azaindole Core
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands out as one such "privileged structure."[1] Its bioisosteric relationship to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to favorably interact with a wide array of biological targets. The strategic incorporation of a nitrogen atom in the six-membered ring often enhances solubility and metabolic stability, and provides an additional point for hydrogen bonding, thereby improving pharmacokinetic and pharmacodynamic properties.[2]
This guide focuses on a particularly valuable derivative, 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine. The introduction of a cyclopropyl group at the 2-position of the 7-azaindole core is a deliberate design choice. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, can serve as a lipophilic yet compact substituent, often leading to improved potency and metabolic stability by blocking potential sites of oxidation. This strategic combination of the 7-azaindole core and the cyclopropyl moiety has positioned this compound as a key intermediate in the synthesis of numerous clinical candidates and approved drugs, particularly in the realm of protein kinase inhibitors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Solid | - |
| CAS Number | 1014613-50-3 | - |
Spectroscopic Data:
While a comprehensive set of publicly available, peer-reviewed spectra for this specific intermediate is limited, typical spectroscopic features can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), aromatic protons on the pyrrolopyridine core, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the sp²-hybridized carbons of the bicyclic aromatic system and the sp³-hybridized carbons of the cyclopropyl ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Synthesis of this compound: A Plausible and Detailed Protocol
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a readily available pyridine derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Cyclopropylacetylene
This step forges the key carbon-carbon bond between the pyridine ring and the cyclopropylacetylene moiety. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for this transformation.[5]
-
Reagents and Materials:
-
2-Amino-3-bromopyridine
-
Cyclopropylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 2-amino-3-bromopyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Sequentially add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add triethylamine (3.0 eq) followed by the dropwise addition of cyclopropylacetylene (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(cyclopropylethynyl)pyridine.
-
Step 2: Intramolecular Cyclization to form this compound
The newly formed alkyne undergoes a base-mediated intramolecular cyclization to construct the pyrrole ring.
-
Reagents and Materials:
-
2-Amino-3-(cyclopropylethynyl)pyridine
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a dry, inert gas-flushed flask, dissolve 2-amino-3-(cyclopropylethynyl)pyridine (1.0 eq) in anhydrous toluene or DMF.
-
Add potassium tert-butoxide (1.5 - 2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Biological Significance and Applications in Drug Discovery
The true value of this compound lies in its role as a pivotal building block for a multitude of biologically active molecules. The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases, and the 2-cyclopropyl substituent often enhances selectivity and potency.
A Scaffold for Potent and Selective Kinase Inhibitors
Derivatives of this compound have been extensively explored as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.
-
Janus Kinase (JAK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is central to the design of JAK inhibitors for autoimmune diseases.[6][7][8] Modifications at various positions of the scaffold, often starting from a 2-substituted core, have led to potent and selective inhibitors. For instance, a derivative of 1H-pyrrolo[2,3-b]pyridine, compound 14c , demonstrated potent JAK3 inhibitory activity with an IC₅₀ of 14 nM.[6] Another study identified compound 31 with good oral bioavailability in multiple species and efficacy in a rat cardiac transplant model.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The 7-azaindole scaffold is also a key feature in the development of CDK inhibitors for cancer therapy. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM and showed significant in vivo antitumor activity in colorectal cancer models.[9][10] Another study reported a selective CDK8 inhibitor for the treatment of psoriasis.[11]
-
Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families. Derivatives have been investigated as inhibitors of Phosphodiesterase 4B (PDE4B) and Ataxia Telangiectasia Mutated (ATM) kinase.[12][13]
Table 2: Biological Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Drug Name | Target Kinase | IC₅₀ (nM) | Disease Area | Reference |
| Compound 14c | JAK3 | 14 | Autoimmune Diseases | [6] |
| Compound 11i | JAK3 | 3.0 | Autoimmune Diseases | [6] |
| Compound 22 | CDK8 | 48.6 | Colorectal Cancer | [9][10] |
| Compound 6 | CDK8 | 51.3 | Psoriasis/AML | [11] |
| Compound 11h | PDE4B | 140 | CNS Diseases | [12] |
Field-Proven Insights: From Scaffold to Approved Drugs
The therapeutic potential of the 7-azaindole core is not merely theoretical; it is validated by the clinical success of drugs that incorporate this privileged scaffold.
Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as the core of approved cancer therapies.
-
Vemurafenib (Zelboraf®): An inhibitor of the B-Raf enzyme for the treatment of late-stage melanoma. Vemurafenib has an oral bioavailability and a long half-life of approximately 57 hours.[14][15][16]
-
Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor used to treat tenosynovial giant cell tumor. Pexidartinib exhibits moderate oral bioavailability and its pharmacokinetics are dose-proportional over a certain range.[13][17][18]
Table 3: Pharmacokinetic Parameters of Approved Drugs with a 7-Azaindole Core
| Drug Name | Tₘₐₓ (hours) | t₁/₂ (hours) | Oral Bioavailability (%) | Primary Elimination Route | Reference |
| Vemurafenib | ~4 | ~57 | Variable | Hepatic | [14][16] |
| Pexidartinib | ~2.5 | 24.8 - 26.7 | ~44 | Hepatic (Metabolism) | [13] |
Conclusion and Future Perspectives
This compound is more than just a chemical entity; it is a testament to the power of rational drug design. The strategic fusion of the privileged 7-azaindole scaffold with a cyclopropyl group has created a versatile and highly valuable intermediate for the synthesis of next-generation therapeutics. Its demonstrated success in yielding potent and selective kinase inhibitors, including approved drugs, underscores its importance in modern medicinal chemistry. As researchers continue to explore the vast chemical space around this core, we can anticipate the emergence of new and improved drug candidates targeting a wide range of diseases, further solidifying the legacy of the 7-azaindole framework.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Vemurafenib | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. metrumrg.com [metrumrg.com]
- 18. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine molecular weight and formula
An In-Depth Technical Guide to 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound belonging to the 7-azaindole class. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its structural resemblance to the purine base adenine, which allows it to function as an effective hinge-binding motif for a wide variety of protein kinases.[2] The introduction of a cyclopropyl group at the 2-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and the significant role of the this compound scaffold in modern drug discovery and development.
Core Molecular Properties
The fundamental molecular characteristics of this compound are essential for experimental design, reaction stoichiometry, and analytical interpretation. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | IOCSCGNRPAICJD-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC1C2=CC3=C(N2)N=CC=C3 | |
| PubChem CID | 149872343 | [3] |
Synthesis and Chemical Reactivity
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various established and modern synthetic routes. While specific protocols for this compound are proprietary, general strategies involve the construction of the fused bicyclic ring system followed by functionalization.
General Synthetic Strategies
Historically, methods for creating the 7-azaindole core included modifications of the Fischer indole and Madelung syntheses.[4] However, contemporary drug discovery efforts frequently employ more versatile and efficient cross-coupling reactions to build and functionalize the scaffold. A common and powerful approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, on a pre-functionalized pyrrolopyridine core.[5][6]
Illustrative Experimental Protocol (Generalized Suzuki Coupling)
The following protocol outlines a generalized procedure for the synthesis of a 2-aryl/alkyl-substituted 7-azaindole, which can be adapted for the synthesis of the target compound.
-
Reaction Setup : To a degassed solution of a suitable halogenated 1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 2-iodo-1H-pyrrolo[2,3-b]pyridine) in a solvent mixture like 1,4-dioxane and water, add the corresponding boronic acid (e.g., cyclopropylboronic acid).[5]
-
Catalyst and Base Addition : Add a palladium catalyst, such as Pd₂(dba)₃ or PdCl₂(dppf), and a base, typically potassium carbonate (K₂CO₃).[5][6] The choice of catalyst and ligand is critical for achieving high chemoselectivity and yield, especially on scaffolds with multiple reactive sites.
-
Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification : The crude product is purified using silica gel flash column chromatography to yield the final, high-purity compound.
Reactivity Insights
The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution reactions, predominantly at the 3-position of the pyrrole ring. Common reactions include nitration, bromination, and Mannich reactions.[4] The presence of the nitrogen in the pyridine ring deactivates it towards electrophilic attack compared to the electron-rich pyrrole ring, guiding the regioselectivity of these transformations.
Structural Elucidation and Validation
Confirmation of the chemical structure and purity of this compound is paramount. This is achieved through a combination of spectroscopic techniques, which provide a self-validating system for the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework. Spectroscopic data for the parent compound and its derivatives are available in chemical databases.[7][8]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of specific functional groups, such as the N-H stretch of the pyrrole ring.
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2][9] Its utility stems from the unique arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N) that mimic the hinge-binding interactions of ATP.[2]
Role as a Kinase Inhibitor
Numerous 7-azaindole derivatives have been developed as potent and selective inhibitors of various protein kinases implicated in diseases like cancer and inflammatory disorders.[9][10]
-
Mechanism of Kinase Inhibition : The 7-azaindole core acts as an excellent "hinge-binding" motif. The pyridine nitrogen accepts a hydrogen bond from a backbone NH group in the kinase hinge region, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl group.[2] This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition. The substituent at the 2-position, in this case, the cyclopropyl group, extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
-
Therapeutic Targets : Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against a range of kinase targets, including:
-
FGFR4 (Fibroblast Growth Factor Receptor 4) : For the treatment of hepatocellular carcinoma.[11]
-
PI3K (Phosphoinositide 3-kinase) : Implicated in the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.[12]
-
CDK8 (Cyclin-Dependent Kinase 8) : A target for treating psoriasis by mitigating inflammatory responses.[13]
-
PDE4B (Phosphodiesterase 4B) : Inhibition of PDE4B has anti-inflammatory effects, with potential applications in central nervous system (CNS) diseases.[14]
-
Conclusion
This compound is a molecule of significant interest, built upon the medicinally vital 7-azaindole scaffold. Its fundamental properties are well-defined, and its synthesis is achievable through modern organic chemistry techniques like palladium-catalyzed cross-coupling. The true value of this compound and its derivatives lies in their proven ability to act as potent and selective inhibitors of key biological targets, particularly protein kinases. The structural insights into its mechanism of action continue to guide the rational design of new and improved therapeutics for a wide array of human diseases, from cancer to inflammatory conditions. As research progresses, this versatile scaffold will undoubtedly remain a central focus for drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 2-cyclopropyl-5H-pyrrolo[2,3-b]pyridine | C10H10N2 | CID 149872343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound(1014613-50-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction
2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The fusion of a pyrrole and pyridine ring creates a bioisostere of indole with unique electronic and hydrogen-bonding properties, while the cyclopropyl moiety at the 2-position introduces conformational rigidity and metabolic stability, often enhancing pharmacological profiles.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sector where identity, purity, and stability are paramount.
This technical guide provides an in-depth analysis of the essential spectroscopic data required to characterize this compound. We will dissect the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The interpretations are grounded in fundamental principles and comparative data from analogous 7-azaindole structures, offering a robust framework for researchers and drug development professionals.[3][4]
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and basic properties.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | [5] |
| Molecular Weight | 158.20 g/mol | [5] |
| CAS Number | 1014613-50-3 | [5] |
| Appearance | Expected to be a solid |[5] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for confirming molecular weight. The choice of ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will influence the fragmentation pattern, but the molecular ion is the primary identifier.
Expected Data:
-
Low-Resolution MS: A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.
-
High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data
| m/z (Daltons) | Ion Species | Analysis |
|---|---|---|
| 158.08 | [M]⁺ | The molecular ion peak for the exact mass. |
| 159.09 | [M+H]⁺ | The protonated molecule, commonly observed with ESI. |
| Calculated Exact Mass | 158.0844 | For C₁₀H₁₀N₂ |
Interpretation: The primary objective is to locate the molecular ion peak. For C₁₀H₁₀N₂, the calculated monoisotopic mass is 158.0844 Da. An HRMS experiment should yield a mass measurement within a few parts per million (ppm) of this value, which provides unequivocal confirmation of the elemental formula. Under EI conditions, fragmentation of the cyclopropyl group or the bicyclic ring system may be observed.[6]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| ~3140 | N-H Stretch | Pyrrole N-H | A characteristic, often broad, peak indicating the N-H bond of the pyrrole ring. Its position can be sensitive to hydrogen bonding. |
| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl C-H | Absorption from the C-H bonds on the pyridine/pyrrole rings and the cyclopropyl group. |
| 2980 - 2850 | C-H Stretch | Cyclopropyl C-H | Aliphatic C-H stretching from the CH₂ groups of the cyclopropyl ring. |
| ~1600, ~1580, ~1470 | C=C and C=N Stretch | Aromatic Rings | A series of sharp absorptions characteristic of the pyrrolo[2,3-b]pyridine core. |
| ~1020 | C-H Bend | Cyclopropyl Ring | A characteristic band associated with the cyclopropyl ring skeleton. |
Causality and Expertise: The most diagnostic peak is the N-H stretch, which confirms the presence of the pyrrole moiety. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state. The collection of peaks between 1400 cm⁻¹ and 1600 cm⁻¹ is the fingerprint region for the 7-azaindole core, and its pattern is crucial for confirming the bicyclic system. The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches validates the combination of the aromatic core and the cyclopropyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra is essential for full structural verification. The predicted data below is based on known values for the 7-azaindole core and standard chemical shifts for cyclopropyl groups.[4][7]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons.
Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Fig. 1) | Rationale |
|---|---|---|---|---|
| ~11.6 | br s | 1H | H1 (N-H) | The acidic pyrrole proton is typically deshielded and appears as a broad singlet. |
| ~8.10 | dd | 1H | H6 | Coupled to H5 and H4, this pyridine proton is deshielded by the adjacent nitrogen (N7). |
| ~7.85 | dd | 1H | H4 | Coupled to H5 and H6, this pyridine proton is in the α-position to the ring fusion. |
| ~7.05 | dd | 1H | H5 | Coupled to both H4 and H6, appearing as a doublet of doublets in the middle of the pyridine region. |
| ~6.30 | s | 1H | H3 | A characteristic singlet for the proton on the electron-rich pyrrole ring, adjacent to the cyclopropyl group. |
| ~2.10 | m | 1H | H8 | The methine proton of the cyclopropyl group, coupled to four adjacent CH₂ protons, resulting in a complex multiplet. |
| ~1.05 | m | 2H | H9a, H10a | Two of the four diastereotopic methylene protons of the cyclopropyl ring. |
| ~0.95 | m | 2H | H9b, H10b | The other two diastereotopic methylene protons, often slightly shifted from their geminal partners. |
Expert Interpretation: The spectrum can be logically divided into three regions: the downfield aromatic region (7.0-8.2 ppm), the pyrrole region (~6.3 ppm), and the upfield aliphatic region (0.9-2.1 ppm). The pyridine protons (H4, H5, H6) create a characteristic AMX spin system. The cyclopropyl protons are a hallmark, appearing at unusually high field due to the ring strain and magnetic anisotropy of the three-membered ring. The diastereotopic nature of the methylene protons (H9 and H10) means they are chemically non-equivalent and will appear as distinct multiplets, a key confirmation of the cyclopropyl structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (sp², sp³, etc.).
Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment (See Fig. 1) | Rationale |
|---|---|---|
| ~155.0 | C2 | The carbon bearing the cyclopropyl group is significantly deshielded due to its position on the pyrrole ring and attachment to N1. |
| ~148.5 | C7a | A quaternary carbon at the ring junction, adjacent to two nitrogen atoms. |
| ~143.0 | C6 | Aromatic CH carbon adjacent to the pyridine nitrogen (N7). |
| ~128.0 | C4 | Aromatic CH carbon on the pyridine ring. |
| ~121.0 | C3a | Quaternary carbon at the ring junction. |
| ~116.0 | C5 | Aromatic CH carbon on the pyridine ring. |
| ~98.5 | C3 | Aromatic CH carbon of the electron-rich pyrrole ring. |
| ~12.0 | C8 | The methine carbon of the cyclopropyl group, appearing in the aliphatic region. |
| ~8.0 | C9, C10 | The two equivalent methylene carbons of the cyclopropyl group, shifted significantly upfield due to ring strain. |
Expert Interpretation: The carbon spectrum clearly distinguishes between the aromatic/heteroaromatic carbons (downfield, 98-155 ppm) and the aliphatic cyclopropyl carbons (upfield, <15 ppm). The chemical shifts of the 7-azaindole core carbons are diagnostic and can be assigned with confidence by comparison to the parent compound.[7] The upfield signals below 15 ppm are unequivocal proof of the cyclopropyl moiety.
Comprehensive Workflow and Standard Protocols
A self-validating system of analysis ensures data integrity. The following workflow illustrates the logical progression from sample submission to final structural confirmation.
Caption: Workflow for the comprehensive spectroscopic characterization of a novel compound.
Standard Operating Procedures (SOPs)
SOP-01: Mass Spectrometry (ESI-TOF)
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the mobile phase.
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Set the capillary voltage to ~3.5 kV and the source temperature to 120°C.
-
Analysis: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy. Confirm the m/z of the [M+H]⁺ ion.
SOP-02: Infrared Spectroscopy (ATR)
-
Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.
-
Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the molecule's functional groups.
SOP-03: NMR Spectroscopy (¹H and ¹³C)
-
Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample.
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) may be necessary due to the low natural abundance of ¹³C.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Assign all peaks.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The molecular weight is confirmed by the MS peak at m/z 159 [M+H]⁺. The IR spectrum validates the presence of the N-H group and the aromatic core. Finally, NMR spectroscopy provides the definitive atomic-level map, with characteristic signals for the 7-azaindole ring system and the highly shielded, diastereotopic protons of the C2-cyclopropyl substituent. This guide provides the expected data and interpretative logic necessary for the confident characterization of this important heterocyclic scaffold.
References
- 1. ajol.info [ajol.info]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 5. eontrading.uk [eontrading.uk]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
Biological activity of 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine Derivatives
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a paramount heterocyclic structure in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines, such as adenine, positions it as a privileged scaffold for designing molecules that can interact with ATP-binding sites in a multitude of enzymes.[2] This guide focuses on a specific, highly promising subset: derivatives featuring a cyclopropyl group at the 2-position. The incorporation of this small, rigid aliphatic ring has proven to be a critical modification, enhancing potency, selectivity, and metabolic stability, thereby unlocking significant therapeutic potential.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of this compound derivatives, grounded in authoritative scientific literature.
The Privileged Scaffold: Structural and Mechanistic Insights
The therapeutic success of this scaffold is rooted in its unique chemical architecture. The pyrrolopyridine core acts as a bioisostere of adenine, the nitrogenous base of ATP, enabling these compounds to function as competitive inhibitors for a vast family of enzymes that utilize ATP, most notably protein kinases.[2]
The addition of the cyclopropyl moiety at the C2 position is not a trivial substitution. Its key contributions include:
-
Conformational Rigidity: The strained three-membered ring locks the dihedral angle of the substituent, reducing the entropic penalty upon binding to a target protein.
-
Hydrophobic Interactions: It provides optimal hydrophobic interactions within the often-greasy confines of an ATP-binding pocket.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to larger or more flexible alkyl groups.
-
Vectorial Orientation: It helps to orient the rest of the molecule in a specific vector, allowing other functional groups to engage in crucial hydrogen bonding or other non-covalent interactions.
Synthetic Strategies: A Generalized Approach
The synthesis of these derivatives typically follows a multi-step pathway, beginning with the construction or modification of the core 1H-pyrrolo[2,3-b]pyridine ring system. A common and effective strategy involves the functionalization of a pre-formed core, particularly through amide bond formation, which has been successfully employed in the development of phosphodiesterase inhibitors.[3]
A representative synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for target compounds.
Key Biological Targets and Therapeutic Applications
The this compound scaffold has been successfully leveraged to develop potent and selective inhibitors for a range of high-value biological targets.
Kinase Inhibition: A Dominant Therapeutic Area
The ability to mimic ATP makes this scaffold a powerhouse for developing kinase inhibitors for oncology, immunology, and inflammatory diseases.
-
TRAF2 and NCK Interacting Kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK.[4] Subsequent optimization led to the discovery of derivatives with IC₅₀ values below 1 nM.[4][5] These compounds also demonstrated concentration-dependent inhibition of IL-2, suggesting their potential as novel therapeutics for cancer and autoimmune disorders.[4]
-
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a critical regulator of DNA replication and has emerged as a significant target in cancer therapy. Researchers have successfully developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent, ATP-mimetic inhibitors of Cdc7, with lead compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 7 nM).[6]
-
Janus Kinase 3 (JAK3): Selective JAK3 inhibition is a validated strategy for treating autoimmune diseases and preventing organ transplant rejection. By modifying the C4 and C5 positions of the scaffold, potent and moderately selective JAK3 inhibitors have been identified, which demonstrated immunomodulating effects by inhibiting IL-2-stimulated T-cell proliferation.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling drives the progression of numerous cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[8] The lead compound, 4h, showed IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and effectively inhibited breast cancer cell proliferation, migration, and invasion while inducing apoptosis.[8]
-
B-RAF V600E Mutant: The B-RAF V600E mutation is a key oncogenic driver in melanoma and other cancers. Inspired by FDA-approved inhibitors, novel 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, showing potent inhibitory effects against V600E B-RAF with IC₅₀ values as low as 80 nM.[9]
Phosphodiesterase 4B (PDE4B) Inhibition
Beyond kinases, this scaffold has shown significant promise in targeting other enzyme families. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of PDE4B.[3]
-
Mechanism and Therapeutic Potential: PDE4B is involved in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition can suppress inflammatory responses. The developed compounds significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[3] This activity, combined with favorable in vitro ADME profiles, makes them excellent leads for treating neuroinflammatory and other CNS diseases.[3]
-
Role of the Cyclopropyl Group: Structure-activity relationship studies revealed that the cyclopropyl group at the 2-position was crucial for retaining potent activity against PDE4B.[3]
Broad Anticancer and Cytotoxic Activity
Derivatives of the parent pyrrolo[2,3-b]pyridine and its isomers have demonstrated broad antiproliferative activity against a range of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), MCF-7 (breast cancer), and various melanoma cell lines.[10][11] The mechanisms are often multi-faceted, including the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.
| Target Class | Scaffold Position | Structural Modification | Impact on Activity |
| PDE4B | C2-Amide | Replacing a secondary amide with a tertiary cyclic amide (e.g., azetidine). | ~10-fold increase in inhibitory activity.[3] |
| PDE4B | C2-Amide | Varying ring size and hydrophobicity of substituents. | Crucial for modulating activity and selectivity over PDE4D.[3] |
| JAK3 | C4 and C5 | Introduction of a cyclohexylamino group at C4 and a carbamoyl group at C5. | Large increase in JAK3 inhibitory activity.[7] |
| Anticancer | Core Scaffold | Derivatization into diarylureas and diarylamides. | Leads to potent antiproliferative activity against melanoma, superior to Sorafenib.[11] |
| B-RAF | Side Chains | Exploration of different side chains based on known inhibitors. | Yielded compounds with potent cytotoxic effects across diverse cancer cell lines.[9] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of newly synthesized compounds, a robust in vitro kinase assay is essential. The following protocol provides a standardized workflow.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a this compound derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader compatible with the detection chemistry (luminescence/fluorescence)
Workflow Diagram:
Caption: Standard workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and a small volume of the diluted test compound. Allow this mixture to pre-incubate at room temperature for 10-15 minutes. This step allows the compound to bind to the kinase before the reaction starts.
-
Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the kinase activity by adding a detection reagent. This reagent typically measures the amount of ADP produced (a direct product of kinase activity) by converting it into a luminescent or fluorescent signal.
-
Data Acquisition: Read the plate using a microplate reader.
-
Analysis: Convert the raw signal data into percent inhibition relative to control wells (containing DMSO only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is an exceptionally versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated potent and often selective inhibitory activity against a wide array of high-value therapeutic targets, most notably protein kinases and phosphodiesterases. The compelling preclinical data across oncology and immunology highlight the immense potential of this chemical class.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms or related enzymes to minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Improving drug-like properties such as solubility, oral bioavailability, and metabolic stability to ensure successful translation from in vitro potency to in vivo efficacy.
-
Elucidation of Novel Targets: Employing chemoproteomics and other advanced screening methods to identify new biological targets for this promising scaffold.
-
In Vivo Validation: Advancing the most promising lead compounds into relevant animal models of human diseases to validate their therapeutic efficacy and safety profiles.
The continued exploration of this chemical space is poised to deliver the next generation of targeted therapies for some of the most challenging human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Kinase Inhibitor Design
Introduction: The Privileged 7-Azaindole Core in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in this arena.[1] Its structure is bioisosteric to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of kinases.[1] This inherent binding capability, coupled with its synthetic tractability, has made the 7-azaindole framework a fertile ground for the development of novel therapeutics.
This guide delves into a specific and increasingly significant modification of this core: the incorporation of a cyclopropyl group at the 2-position. We will explore the rationale behind this substitution, the synthetic strategies to achieve it, and its profound impact on the potency, selectivity, and overall drug-like properties of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine fragment in their kinase inhibitor design programs.
The Strategic Role of the 2-Cyclopropyl Moiety: Beyond a Simple Alkyl Substituent
The introduction of a cyclopropyl group is a strategic decision in medicinal chemistry, offering a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of a molecule. Unlike simple alkyl groups, the cyclopropyl ring is a rigid, planar structure with a high degree of s-character in its C-H bonds and π-character in its C-C bonds. This rigidity can pre-organize the molecule into a conformationally favorable state for binding to the target kinase, reducing the entropic penalty upon binding and thus increasing potency.
Furthermore, the electronic nature of the cyclopropyl group can influence the metabolic stability of the parent molecule. It can block sites of oxidative metabolism, leading to improved pharmacokinetic properties such as a longer half-life and increased oral bioavailability.[2] In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, the 2-position is a key vector for interacting with the solvent-exposed region of the kinase active site, and the unique properties of the cyclopropyl group can be exploited to fine-tune these interactions for enhanced potency and selectivity.[2]
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and efficient method involves the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the formation of a C-C bond between a 2-halo-1H-pyrrolo[2,3-b]pyridine derivative and cyclopropylboronic acid or its esters.
Caption: Suzuki-Miyaura cross-coupling for 2-cyclopropylation.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of this compound derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3]
-
Reaction Setup: To a solution of the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added cyclopropylboronic acid (1.2-1.5 eq) and a base (e.g., K2CO3, 2.0-3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq) is added to the reaction mixture under an inert atmosphere.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Application in Kinase Inhibitor Design: A Case Study of IKK2 Inhibition
A prominent example of the successful application of the this compound scaffold is in the development of inhibitors for IκB kinase 2 (IKK2), a key enzyme in the NF-κB signaling pathway and a target for inflammatory diseases. Structure-activity relationship (SAR) studies on a series of 4-phenyl-7-azaindoles revealed that substitution at the 2-position could significantly impact potency and selectivity.
Further optimization led to the discovery of a 2-cyclopropyl derivative which was identified as a highly potent and selective IKK2 inhibitor with favorable in vitro and physicochemical properties, including good oral bioavailability and low metabolism. This compound demonstrated efficacy in in vivo models of inflammation.
Structure-Activity Relationship (SAR) Insights
The SAR of 2-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for various kinases, including Cell division cycle 7 (Cdc7) kinase and TRAF2- and NCK-interacting kinase (TNIK).[1][5] While a comprehensive SAR across a wide range of kinases for the 2-cyclopropyl substituent is still emerging, some general principles can be inferred.
-
Potency: The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, leading to enhanced binding affinity and potency.
-
Selectivity: The specific steric and electronic profile of the cyclopropyl group can be exploited to achieve selectivity against closely related kinases. By occupying a specific sub-pocket in the ATP-binding site, it can introduce steric clashes with residues in off-target kinases.[2]
-
Pharmacokinetics: The cyclopropyl group can improve metabolic stability by blocking potential sites of metabolism, leading to a more favorable pharmacokinetic profile.
| Kinase Target | 2-Substituent | IC50 (nM) | Reference |
| Cdc7 | Phenyl | (Not specified) | [5] |
| TNIK | Various | <1 | [1] |
| SIKs | Cyclopropyl | 0.6-2.0 | [2] |
Table 1: Inhibitory Activity of 2-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases.
Pharmacokinetic and Pharmacodynamic Considerations
The incorporation of the 2-cyclopropyl moiety has been shown to positively impact the pharmacokinetic properties of kinase inhibitors. In the case of Salt-Inducible Kinase (SIK) inhibitors, a cyclopropyl carboxamide derivative exhibited low plasma clearance and high oral bioavailability.[2] This highlights the potential of this fragment to contribute to the development of orally administered drugs with favorable dosing regimens.
From a pharmacodynamic perspective, the high potency and selectivity conferred by the 2-cyclopropyl group can lead to a more targeted engagement of the desired kinase in cellular and in vivo systems. This can translate to a wider therapeutic window and a reduced risk of off-target side effects.
Experimental Protocols: In Vitro Kinase Assays
The evaluation of this compound derivatives as kinase inhibitors typically involves in vitro enzymatic assays to determine their potency (IC50). A common method is a luminescence-based assay that measures ATP consumption.
Caption: Workflow for a typical in vitro kinase assay.
General Protocol for In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Conclusion and Future Perspectives
The this compound scaffold has demonstrated significant promise as a core fragment for the design of potent and selective kinase inhibitors. Its unique combination of rigidity, electronic properties, and metabolic stability offers medicinal chemists a powerful tool to address the challenges of modern drug discovery. The successful development of IKK2 inhibitors based on this scaffold provides a compelling case study for its application.
Future research in this area will likely focus on expanding the range of kinase targets for which this compound-based inhibitors are developed. Further elucidation of the specific interactions between the 2-cyclopropyl group and the kinase active site through structural biology and computational modeling will enable a more rational design of next-generation inhibitors with even greater potency and selectivity. As our understanding of the kinome and its role in disease continues to grow, the versatility and favorable properties of this scaffold will undoubtedly secure its place in the arsenal of medicinal chemists for years to come.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. audreyli.com [audreyli.com]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This comprehensive guide details the synthesis of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold prevalent in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole and a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document provides researchers, scientists, and drug development professionals with a robust and well-validated synthetic strategy, focusing on a late-stage introduction of the cyclopropyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the chosen methodology, provide detailed, step-by-step protocols, and present the underlying reaction mechanisms to ensure both practical success and a thorough understanding of the process.
Introduction: The Significance of the 2-Cyclopropyl-7-Azaindole Scaffold
The 7-azaindole framework is a cornerstone in modern drug discovery. Its ability to mimic the indole structure while offering altered physicochemical properties, such as enhanced solubility and improved bioavailability, makes it a highly sought-after motif.[2] The introduction of a cyclopropyl group at the 2-position further modulates the molecule's steric and electronic profile. The cyclopropyl ring is a valuable substituent in medicinal chemistry as it can improve metabolic stability, enhance binding affinity by introducing conformational rigidity, and fine-tune lipophilicity. Consequently, this compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Retrosynthetic Analysis and Strategy Selection
Two primary synthetic strategies were considered for the construction of the target molecule. The choice of strategy hinges on the timing of the cyclopropyl group's introduction.
-
Strategy A (Late-Stage Functionalization): This approach involves the initial synthesis of a 2-halo-7-azaindole intermediate, followed by a cross-coupling reaction to introduce the cyclopropyl group. This is the recommended and most robust pathway.
-
Strategy B (Early-Stage Introduction & Cyclization): This alternative involves coupling a halo-aminopyridine with a cyclopropyl-containing alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring.
This guide will focus on Strategy A , which leverages the well-established and highly versatile Suzuki-Miyaura cross-coupling reaction. This choice is predicated on several factors:
-
Reliability and Scope: The Suzuki-Miyaura coupling is one of the most reliable and widely used C-C bond-forming reactions in organic synthesis, with a vast body of literature supporting its application to heteroaromatic systems.[1]
-
Commercial Availability: The key coupling partners, 2-halo-7-azaindoles and cyclopropylboronic acid, are readily available or can be synthesized via straightforward procedures.
-
Modularity: The 2-halo-7-azaindole intermediate is a versatile precursor that can be coupled with a wide array of boronic acids, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
The overall workflow for the recommended synthesis is depicted below.
Caption: Recommended two-step synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate)
Introduction: The first step is the selective halogenation of the 7-azaindole core at the C2 position. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most electronically favored. However, under specific conditions, particularly with iodine, functionalization can be directed to the C2 position, which is necessary for the subsequent cross-coupling. Using N-Iodosuccinimide (NIS) is a common and effective method for this transformation.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.
Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Introduction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (cyclopropylboronic acid) and an organohalide (2-iodo-7-azaindole). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with heteroaromatic substrates.[1] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[3]
Materials:
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine (from Part 1)
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Recommended Reaction Conditions: The following table summarizes recommended starting conditions based on literature precedents for similar couplings.[1][4] Optimization may be required for specific scales.
| Parameter | Recommended Reagent/Condition | Molar Eq. / Conc. | Rationale |
| Halide | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | 1.0 eq. | The starting material for the coupling. |
| Boronic Acid | Cyclopropylboronic acid | 1.5 - 2.0 eq. | An excess is used to drive the reaction to completion and account for potential protodeboronation.[5] |
| Pd Catalyst | Pd₂(dba)₃ | 1-5 mol% | A common and effective Pd(0) source for cross-coupling reactions. |
| Ligand | XPhos | 2-10 mol% | A bulky, electron-rich biaryl monophosphine ligand that promotes oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ (Potassium Phosphate) | 3.0 eq. | A strong inorganic base required to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O | 4:1 to 10:1 v/v | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | - | Thermal energy is required to drive the catalytic cycle. |
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 5:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodo-7-azaindole, forming a Pd(II) intermediate.
-
Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (the 7-azaindole and cyclopropyl groups) are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Alternative Strategy: Sonogashira Coupling and Cyclization
As an alternative, the target molecule can be synthesized via a Sonogashira coupling of 2-amino-3-iodopyridine with ethynylcyclopropane, followed by an intramolecular cyclization.[7][8]
Caption: Alternative synthesis via Sonogashira/Cyclization.
This method avoids the pre-formation of the 7-azaindole ring but requires the synthesis or purchase of ethynylcyclopropane. The cyclization step can be promoted by either a strong base or acid.[7][8] For example, using potassium tert-butoxide with 18-crown-6 has been shown to be effective for similar cyclizations.[7]
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving iodination of the 7-azaindole core followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid. This late-stage functionalization strategy is robust, high-yielding, and modular, making it ideal for applications in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable compound and its analogues for their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. audreyli.com [audreyli.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: An Application Note and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural analogy to purines.[1][2] This document emphasizes scientifically sound, field-proven methodologies, focusing on efficiency, sustainability, and mechanistic understanding.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses are often plagued by challenges such as intermediate isolation and purification, leading to reduced overall yields and increased waste generation. One-pot, multi-component reactions (MCRs) circumvent these issues by combining multiple reaction steps in a single flask without isolating intermediates. This approach offers significant advantages in terms of operational simplicity, time and energy efficiency, and environmental friendliness, aligning with the principles of green chemistry.[3][4]
A Versatile and Efficient Three-Component Synthesis Catalyzed by TBAB
One of the most robust and environmentally benign methods for the one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines involves a three-component reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB).[3][5][6] TBAB is an inexpensive, non-corrosive, and reusable phase-transfer catalyst that promotes the reaction under mild conditions.[3]
Mechanistic Insights
The reaction is proposed to proceed through a sequence of condensation and cyclization steps. The process is initiated by a Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This is followed by a Michael addition of the 6-aminouracil to the resulting electron-deficient alkene. The final pyrrolo[2,3-d]pyrimidine scaffold is then formed through an intramolecular cyclization and dehydration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclocondensation Strategies for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine
Introduction: The Enduring Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands as a privileged structure in the landscape of medicinal chemistry and drug discovery.[1] Its unique arrangement, featuring a π-electron-rich pyrrole ring fused to an electron-deficient pyridine ring, makes it a versatile bioisosteric analog of both indole and purine moieties.[2] This structural motif is at the core of numerous biologically active molecules and has been successfully incorporated into drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and viral infections.[1][3] Derivatives of 7-azaindole are prominent as potent kinase inhibitors, underscoring their importance in the development of targeted therapies.[4][5][6][7]
Cyclocondensation reactions, which involve the formation of a ring system from two or more molecules accompanied by the elimination of a small molecule like water or ammonia, represent a cornerstone for the construction of the 7-azaindole core. However, the synthesis is not always a straightforward transposition of classical indole chemistry. The presence of the pyridine nitrogen atom significantly influences the electronic properties of the precursor molecules, often necessitating modified or specialized synthetic approaches.
This guide provides an in-depth exploration of key cyclocondensation strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this critical heterocyclic scaffold.
Part 1: Mechanistic Foundations of Key Cyclocondensation Reactions
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting a synthetic route to new substrates. The following sections dissect the mechanisms of the most relevant cyclocondensation strategies for 7-azaindole synthesis.
The Aza-Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and powerful method for forming indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. Its application to the synthesis of azaindoles (the "aza-Fischer" reaction) presents unique challenges. The electron-withdrawing nature of the pyridine ring can disfavor the critical[8][8]-sigmatropic rearrangement step, which is often the rate-determining part of the sequence.[9][10][11] Consequently, the reaction often requires harsh conditions, such as catalysis with polyphosphoric acid (PPA), which serves as both a strong acid and a dehydrating agent.[2]
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The pyridylhydrazine condenses with the carbonyl compound to form a pyridylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to the more reactive enehydrazine intermediate.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a concerted[8][8]-sigmatropic rearrangement, breaking a C-C bond and forming a new C-C bond to create a di-imine intermediate. This is the key bond-forming step that establishes the indole framework.
-
Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions, leading to the formation of the aromatic pyrrole ring.
The Batcho-Leimgruber Synthesis
The Batcho-Leimgruber synthesis has become a popular and highly efficient alternative to the Fischer method, especially in industrial settings.[12] It proceeds in two distinct steps from an ortho-nitrotoluene analog (e.g., 3-methyl-2-nitropyridine). The key advantages of this method are its generally high yields, milder conditions compared to the Fischer synthesis, and the commercial availability of many starting materials.[12][13]
The workflow is as follows[12]:
-
Enamine Formation: The acidic methyl group of the 3-methyl-2-nitropyridine condenses with an N,N-dimethylformamide dimethyl acetal (DMFDMA). Often, a secondary amine like pyrrolidine is added to displace dimethylamine from the DMFDMA, forming a more reactive reagent and accelerating the reaction.[12] This step produces a highly conjugated β-amino-nitrostyrene intermediate, which is often intensely colored.
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This is typically achieved via catalytic hydrogenation (e.g., using Pd/C and H₂) or with other reducing agents like sodium hydrosulfite or tin(II) chloride.[12] The resulting amino-enamine spontaneously cyclizes onto the enamine double bond, followed by the elimination of the secondary amine (e.g., pyrrolidine) to yield the aromatic 7-azaindole product.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis is a thermal cyclization method that constructs the 7-azaindole-2-carboxylate scaffold from a vinyl azide precursor.[14][15] The reaction involves the thermal decomposition of a 3-(pyridyl)-2-azidopropenoic ester. While less common than the Fischer or Batcho-Leimgruber methods due to the stability of the azide starting material, it is an effective route for preparing 2-carboxy-substituted azaindoles.[15][16] For azaindole synthesis, the reaction often requires higher temperatures and shorter reaction times compared to its indole counterpart to achieve good yields and avoid decomposition.[16][17]
The mechanism is believed to proceed through a nitrene intermediate[15]:
-
Nitrene Formation: Upon heating, the vinyl azide eliminates nitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate.
-
Cyclization: The nitrene rapidly undergoes intramolecular cyclization onto the adjacent pyridine ring.
-
Rearomatization: The resulting bicyclic intermediate rearranges to form the stable, aromatic 1H-pyrrolo[2,3-b]pyridine-2-carboxylate product.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two reliable and widely applicable cyclocondensation reactions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Aza-Fischer Synthesis of 1,2,3,4-Tetrahydro-9H-pyrrolo[3,2-b]pyridine
This protocol is adapted from the polyphosphoric acid-catalyzed cyclization of pyridylhydrazones and is effective for synthesizing various 2,3-disubstituted 7-azaindoles.[2]
Part A: Synthesis of 2-(Cyclohexylidenehydrazinyl)pyridine
-
Materials & Reagents:
-
2-Hydrazinopyridine
-
Cyclohexanone
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
-
-
Procedure:
-
To a round-bottom flask, add 2-hydrazinopyridine (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of hydrazine).
-
Add cyclohexanone (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The pyridylhydrazone is typically used in the next step without further purification.
-
Part B: Cyclocondensation to form 1,2,3,4-Tetrahydro-9H-pyrrolo[3,2-b]pyridine
-
Materials & Reagents:
-
2-(Cyclohexylidenehydrazinyl)pyridine (from Part A)
-
Polyphosphoric acid (PPA)
-
Three-neck flask with mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
-
Ice, water, sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate or Dichloromethane for extraction
-
-
Procedure:
-
Preheat polyphosphoric acid (approx. 10x the weight of the hydrazone) in a three-neck flask to 100 °C under a nitrogen atmosphere with mechanical stirring.
-
Carefully add the 2-(cyclohexylidenehydrazinyl)pyridine in portions to the hot PPA. An exotherm may be observed.
-
After the addition is complete, increase the temperature to 160-180 °C and stir vigorously for 5-15 minutes.[2] The reaction is often rapid at this temperature. Monitor carefully to avoid charring.
-
Allow the reaction mixture to cool to below 100 °C.
-
Caution: Exothermic Quench. Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Once the PPA is fully hydrolyzed, neutralize the acidic aqueous solution by slowly adding concentrated NaOH solution. The pH should be adjusted to >9. This step must be performed in an ice bath to control the heat generated.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 7-azaindole.
-
| Starting Ketone | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone | PPA | 160-180 | 5 | 76 | [2] |
| Cyclopentanone | PPA | 160-180 | 5 | 65 | [2] |
| Propiophenone | PPA | 160-180 | 5 | 58 | [2] |
Table 1: Representative examples of the Aza-Fischer synthesis using PPA.[2]
Protocol 2: Batcho-Leimgruber Synthesis of 7-Azaindole
This protocol outlines the synthesis of the parent 7-azaindole from 3-methyl-2-nitropyridine, a method that can be adapted for various substituted analogs.[12][18]
Part A: Enamine Formation (trans-1-(Dimethylamino)-2-(2-nitro-3-pyridyl)ethene)
-
Materials & Reagents:
-
3-Methyl-2-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF.
-
Add DMFDMA (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the solvent under high vacuum.
-
The resulting crude enamine is often a dark red solid or oil and can be used directly in the next step or purified by recrystallization or chromatography if necessary.
-
Part B: Reductive Cyclization to 7-Azaindole
-
Materials & Reagents:
-
Crude enamine from Part A
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) supply (balloon or Parr shaker) or Hydrazine monohydrate
-
Celite® or other filtration aid
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude enamine (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., with a balloon) or perform the reaction in a Parr hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1H-pyrrolo[2,3-b]pyridine.
-
| Reducing System | Solvent | Conditions | Outcome | Reference |
| H₂, Raney Nickel | N/A | N/A | Effective for reductive cyclization | [12] |
| H₂, Pd/C | MeOH / EtOAc | Room Temp, 1 atm | Standard, clean reduction | [12][18] |
| Na₂S₂O₄ | aq. THF | Reflux | Alternative to catalytic hydrogenation | [12] |
| Fe, Acetic Acid | AcOH | Heat | Classical nitro reduction conditions | [12] |
Table 2: Common reducing agents for the Batcho-Leimgruber cyclization step.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. synarchive.com [synarchive.com]
- 15. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 16. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Next-Generation FGFR Inhibitors: An Application Note and Protocol
Introduction: The Rising Prominence of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases have established it as a cornerstone for the development of targeted therapeutics.[1] Within this class of compounds, strategic substitution at the 2-position of the 7-azaindole core has proven to be a powerful approach to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and application of a particularly intriguing derivative, 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitor development.
Dysregulation of the FGFR signaling pathway is a known driver in a multitude of human cancers, making it a compelling target for therapeutic intervention.[2] The development of small molecule inhibitors that can selectively target FGFRs has been a major focus of oncological research. The incorporation of a cyclopropyl group at the 2-position of the 1H-pyrrolo[2,3-b]pyridine scaffold offers several distinct advantages. The cyclopropyl moiety, with its unique conformational rigidity and electronic character, can enhance binding affinity, improve metabolic stability, and fine-tune the selectivity profile of the inhibitor. This application note provides a detailed protocol for the synthesis of this compound and its subsequent elaboration into a model FGFR inhibitor, alongside methodologies for its biological evaluation.
The Rationale Behind 2-Cyclopropyl Substitution in FGFR Inhibitors
The strategic placement of a cyclopropyl group at the 2-position of the 7-azaindole core is a deliberate design choice aimed at optimizing the pharmacological profile of FGFR inhibitors. The rationale for this substitution is multi-faceted:
-
Enhanced Potency and Binding Affinity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target kinase. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic properties.
-
Modulation of Selectivity: The unique steric and electronic properties of the cyclopropyl group can be exploited to achieve greater selectivity for the target kinase over other related kinases, thereby reducing off-target effects and potential toxicities.
-
Exploration of Hydrophobic Pockets: The cyclopropyl group can effectively occupy small hydrophobic pockets within the ATP-binding site of FGFR, leading to additional favorable van der Waals interactions and contributing to overall potency.
Synthetic Strategy and Protocols
The synthesis of this compound and its derivatives typically relies on a convergent synthetic strategy, with the key step being the formation of the C2-cyclopropyl bond. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for this transformation, offering high yields and broad functional group tolerance.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for the preparation of FGFR inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-1H-pyrrolo[2,3-b]pyridine with cyclopropylboronic acid.
Materials:
-
2-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene
-
Water, deionized
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cyclopropylboronic acid (1.3 eq), potassium phosphate (2.0 eq), and tricyclohexylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene and water (typically in a 4:1 to 10:1 ratio). Add palladium(II) acetate (0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization Data for this compound:
| Analysis | Result |
| ¹H NMR | Consistent with the structure.[3] |
| ¹³C NMR | Consistent with the structure. |
| Mass Spec (MS) | m/z calculated for C₁₀H₁₀N₂ [M+H]⁺, found to be consistent.[3] |
| Infrared (IR) | Characteristic peaks for N-H and aromatic C-H stretching.[3] |
Protocol 2: Synthesis of a Model FGFR Inhibitor
This protocol describes a representative synthesis of a final FGFR inhibitor through further functionalization of the this compound core. This often involves N-arylation or amination at other positions of the heterocyclic ring system.
Materials:
-
This compound
-
A suitable aryl halide or amine for coupling (e.g., a substituted 4-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for C-N coupling
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the aryl halide/amine (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in a reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to yield the final FGFR inhibitor.
Biological Evaluation of this compound-Based FGFR Inhibitors
The biological activity of the synthesized compounds as FGFR inhibitors is assessed through a series of in vitro and cell-based assays.
Diagram of the Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of newly synthesized FGFR inhibitors.
Protocol 3: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against FGFR kinases.
Principle:
The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific FGFR isoform. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a poly(Glu,Tyr) peptide)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP)
-
Test compound serially diluted in DMSO
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare Reagents: Prepare kinase reaction buffer, ATP solution, and substrate solution at the desired concentrations.
-
Compound Plating: Serially dilute the test compound in DMSO and then in kinase buffer to achieve the final desired concentrations. Add the diluted compound to the wells of a microplate.
-
Enzyme Addition: Add the recombinant FGFR enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Representative Data:
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Model Inhibitor | e.g., 15 | e.g., 25 | e.g., 10 | e.g., 150 |
| Reference Compound | Known value | Known value | Known value | Known value |
Protocol 4: Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of the synthesized FGFR inhibitors on cancer cell lines with known FGFR alterations.
Principle:
The assay measures the viability of cancer cells after treatment with the test compound over a period of time. Common methods include MTT, MTS, or CellTiter-Glo® assays.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements
-
Test compound serially diluted in cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a luminometer. Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the design of novel and effective FGFR inhibitors. The synthetic accessibility via robust cross-coupling methodologies, combined with the favorable pharmacological properties imparted by the cyclopropyl group, makes this an attractive starting point for drug discovery programs. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of these promising compounds. Future efforts in this area will likely focus on further optimization of the scaffold to achieve even greater potency and selectivity, as well as on exploring its potential in combination therapies to overcome drug resistance.
References
Application of 1H-pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors for Alzheimer's Disease: A Technical Guide
Introduction: The Imperative for Novel Alzheimer's Therapeutics
Alzheimer's disease (AD) is an inexorable neurodegenerative disorder and the leading cause of dementia globally. Its pathology is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathological hallmarks disrupt synaptic function and trigger neuronal cell death, leading to progressive cognitive decline.[1] Glycogen synthase kinase-3β (GSK-3β) has emerged as a critical enzyme in the pathogenesis of AD.[2] Its dysregulation is implicated in both the hyperphosphorylation of tau and the production of Aβ, making it a pivotal therapeutic target.[3][4] This technical guide focuses on the application of 1H-pyrrolo[2,3-b]pyridine derivatives, a promising class of small molecules, as potent and selective inhibitors of GSK-3β for the potential treatment of Alzheimer's disease.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[5] Recent advancements have led to the rational design and synthesis of derivatives that exhibit sub-nanomolar inhibitory potency against GSK-3β.[6][7] This guide will provide a comprehensive overview of the scientific rationale, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals working to validate this promising therapeutic strategy.
The Central Role of GSK-3β in Alzheimer's Disease Pathology
GSK-3β is a constitutively active serine/threonine kinase that is a key regulator of numerous cellular processes.[3] In the context of Alzheimer's disease, its hyperactivity is a central node in the pathological cascade. Aβ accumulation can induce the activation of GSK-3β, which in turn phosphorylates tau protein at multiple sites.[4] This hyperphosphorylation reduces tau's affinity for microtubules, leading to microtubule destabilization and the aggregation of tau into NFTs.[8] Furthermore, GSK-3β can influence the processing of amyloid precursor protein (APP), enhancing the production of neurotoxic Aβ peptides.[4] Inhibition of GSK-3β, therefore, presents a multifaceted approach to combatting AD by simultaneously addressing both major pathological features.
Below is a diagram illustrating the central role of GSK-3β in the signaling pathways implicated in Alzheimer's disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer’s disease | BioWorld [bioworld.com]
- 8. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1H-pyrrolo[2,3-b]pyridine Derivatives as Selective JAK3 Inhibitors for Immune-Mediated Diseases
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the discovery, characterization, and preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as selective Janus Kinase 3 (JAK3) inhibitors for the treatment of immune-mediated diseases such as rheumatoid arthritis and psoriasis.
Introduction: The Rationale for Targeting JAK3 in Autoimmune Diseases
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade that regulates immune responses, cell proliferation, and hematopoiesis.[2] Dysregulation of this pathway is strongly associated with the pathogenesis of various inflammatory and autoimmune diseases.[3][4]
JAK3 is of particular therapeutic interest due to its restricted expression, primarily in hematopoietic cells. It uniquely associates with the common gamma (γc) chain of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] These cytokines are central to the development, proliferation, and function of lymphocytes, key mediators in autoimmune pathologies. Consequently, selective inhibition of JAK3 offers a promising therapeutic strategy to modulate the immune response with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure for developing potent and selective JAK inhibitors.[7][8]
The JAK-STAT Signaling Pathway: A Therapeutic Target
The canonical JAK-STAT signaling pathway is initiated upon cytokine binding to its cognate receptor on the cell surface.[2] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[9][10]
Caption: The JAK3-STAT signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves a multi-step process. The following is a generalized protocol based on published methods.[7][8]
Protocol 3.1: Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative
-
Step 1: Protection of the Pyrrole Nitrogen. Commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine is protected, for instance, with a tosyl group to prevent side reactions in subsequent steps.[11]
-
Step 2: Nitration. The protected starting material undergoes nitration at the C5-position of the pyrrolopyridine ring.[11]
-
Step 3: Nucleophilic Aromatic Substitution (SNAr). The chloro group at the C4-position is displaced by an appropriate amine, which is a key step for introducing diversity and modulating selectivity.[7] The choice of the amine is critical for achieving high JAK3 inhibitory activity and favorable pharmacokinetic properties.[7]
-
Step 4: Reduction of the Nitro Group. The nitro group at the C5-position is reduced to an amine.
-
Step 5: Amide Coupling. The resulting amine is coupled with a carboxylic acid to form the final carboxamide derivative. The introduction of a carbamoyl group at this position has been shown to significantly increase JAK3 inhibitory activity.[8]
-
Step 6: Deprotection. The protecting group on the pyrrole nitrogen is removed.
-
Step 7: Purification and Characterization. The final compound is purified by column chromatography or preparative HPLC, and its structure is confirmed by NMR and mass spectrometry.
In Vitro Biochemical Assays for JAK3 Inhibition and Selectivity
In vitro kinase assays are essential for determining the potency and selectivity of newly synthesized compounds against the JAK family of kinases.[12]
Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [13]
-
Objective: To determine the IC50 value of a test compound against JAK3 and other JAK isoforms (JAK1, JAK2, TYK2) for selectivity profiling.
-
Materials: Recombinant human JAK enzymes, biotinylated peptide substrate, ATP, HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant JAK enzyme, and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme to ensure accurate determination of IC50 for ATP-competitive inhibitors.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: JAK Inhibitory Activity and Selectivity
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| Lead Compound 14c | 47 | 30 | 5.1 | - | 9.2-fold | 5.9-fold |
| Optimized Compound 31 | - | - | Potent | Weak hERG | - | - |
| Tofacitinib (Reference) | 15 | 71 | 55 | 472 | 0.27-fold | 1.3-fold |
Data is illustrative and based on published findings for similar compounds.[7][11][15]
Cell-Based Assays for Functional Activity
Cell-based assays are crucial to confirm that the observed biochemical inhibition translates into functional activity in a cellular context.
Protocol 3.3: Inhibition of IL-2-Stimulated T-Cell Proliferation [7][8]
-
Objective: To assess the ability of a test compound to inhibit the proliferation of T-cells stimulated by IL-2, a JAK3-dependent cytokine.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line, IL-2, proliferation assay reagent (e.g., BrdU or [3H]-thymidine).
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the cells in a 96-well plate and treat with a serial dilution of the test compound.
-
Stimulate the cells with a suboptimal concentration of IL-2.
-
Incubate for 72 hours.
-
Assess cell proliferation using a suitable method, such as BrdU incorporation or [3H]-thymidine uptake.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
-
Protocol 3.4: Measurement of STAT5 Phosphorylation [13]
-
Objective: To directly measure the inhibition of JAK3 signaling by quantifying the phosphorylation of its downstream target, STAT5.
-
Materials: PBMCs, IL-2, anti-phospho-STAT5 antibody, flow cytometer.
-
Procedure:
-
Pre-incubate PBMCs with various concentrations of the test compound.
-
Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody.
-
Analyze the samples by flow cytometry to quantify the level of STAT5 phosphorylation.
-
Determine the IC50 value for the inhibition of STAT5 phosphorylation.
-
Caption: High-level workflow for JAK3 inhibitor discovery and development.
Preclinical Evaluation in Animal Models of Immune Disease
Animal models are indispensable for evaluating the in vivo efficacy and safety of lead compounds.
Protocol 3.5: Collagen-Induced Arthritis (CIA) Model in Rats [5][16]
-
Objective: To assess the therapeutic efficacy of a JAK3 inhibitor in a well-established animal model of rheumatoid arthritis.
-
Animal Strain: Lewis rats or DBA/1 mice.
-
Procedure:
-
Induction of Arthritis: Immunize animals with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is typically given 7-21 days later.
-
Treatment: Once clinical signs of arthritis (e.g., paw swelling) are evident, begin oral administration of the test compound or vehicle control daily for a specified period (e.g., 14-21 days).
-
Efficacy Assessment:
-
Monitor clinical scores based on paw swelling, erythema, and joint mobility.
-
Measure paw volume using a plethysmometer.
-
At the end of the study, collect joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Measure serum levels of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).
-
-
Key Considerations and Troubleshooting
-
hERG Inhibition: A common off-target effect for kinase inhibitors is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. It is crucial to screen for hERG activity early in the drug discovery process. Modulation of lipophilicity and basicity of the compounds can help mitigate hERG liability.[7]
-
Pharmacokinetics: Achieving good oral bioavailability and metabolic stability is essential for a successful oral drug candidate. In vivo pharmacokinetic studies in multiple species are necessary to determine key parameters such as clearance, volume of distribution, and half-life.[7][11]
-
Selectivity: While high selectivity for JAK3 over other JAK isoforms is desirable to minimize off-target effects, the required degree of selectivity for optimal therapeutic benefit and safety is an area of ongoing research.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of selective JAK3 inhibitors. By employing a systematic approach encompassing rational design, robust in vitro and cell-based screening, and evaluation in relevant animal models, it is possible to identify and optimize lead candidates with the potential to become novel therapeutics for a range of immune-mediated diseases.
References
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 3. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. TAS8274, a Highly Selective Janus Kinase 3 Inhibitor, Demonstrates Potent Efficacy in an Animal Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Comprehensive In Vitro Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives for Anticancer Activity
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1] This document provides a comprehensive, technically-grounded guide for the in vitro characterization of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We present a tiered experimental strategy, beginning with broad-spectrum cell viability screening and progressing to detailed mechanistic assays, including apoptosis and cell cycle analysis, and culminating in target-specific kinase inhibition assays. Each section includes the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to build a robust preclinical data package for promising anticancer candidates.
Introduction: The Promise of 1H-pyrrolo[2,3-b]pyridines in Oncology
The 1H-pyrrolo[2,3-b]pyridine core is a versatile heterocyclic scaffold that has been successfully exploited to develop potent inhibitors against a range of protein kinases critical to cancer cell proliferation and survival.[2] Its unique structure allows for diverse substitutions that can be tailored to target the ATP-binding pocket of specific kinases with high affinity and selectivity.[3] Consequently, derivatives have been developed as inhibitors of key oncogenic drivers such as Traf2- and Nck-interacting kinase (TNIK), Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptors (FGFRs).[4][5]
The effective preclinical evaluation of these compounds requires a systematic and logical workflow. It is insufficient to merely demonstrate that a compound kills cancer cells; a thorough investigation must elucidate how it exerts its effects. This guide outlines a robust, multi-tiered approach to progress from initial phenotypic screening to specific molecular mechanism and target validation.
A Strategic Workflow for In Vitro Characterization
A tiered approach is the most efficient method for characterizing novel compounds. This strategy prioritizes resources by first identifying compounds with significant biological activity before committing to more complex and resource-intensive mechanistic studies. The workflow progresses from a broad assessment of antiproliferative effects to a focused investigation of the mode of cell death and, finally, to the validation of the molecular target.
Caption: A tiered workflow for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives.
Tier 1 Protocol: Cell Viability Assessment using the XTT Assay
The initial step in screening any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[6] While several tetrazolium salt-based assays exist, the XTT assay offers a significant advantage over the classic MTT assay. The enzymatic reduction of XTT in metabolically active cells produces a water-soluble formazan product, eliminating the need for a separate solubilization step and thereby reducing procedural complexity and potential sources of error.[7]
Protocol: XTT Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of 1H-pyrrolo[2,3-b]pyridine derivatives on selected cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
1H-pyrrolo[2,3-b]pyridine derivatives, dissolved in DMSO (10 mM stock)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-490 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%). Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control.[8]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent with the electron-coupling reagent.
-
Assay Development: Add 50 µL of the prepared XTT working solution to each well (including no-cell blanks). Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing metabolically active cells to convert the XTT to the colored formazan product.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[7] A reference wavelength of ~660 nm can be used to subtract background noise.[9]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the GI₅₀ value.
-
Example Data Presentation
| Compound | Target Kinase | Cell Line | GI₅₀ (nM) |
| Derivative 1A | TNIK | HCT116 | 45.5 |
| Derivative 1B | TNIK | HCT116 | 120.2 |
| Derivative 2A | FGFR1 | MDA-MB-231 | 88.9 |
| Staurosporine | Pan-Kinase | HCT116 | 15.3 |
Tier 2 Protocols: Elucidating the Mechanism of Action
A reduction in cell viability can result from either cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects.[10] To differentiate these and understand the underlying mechanism, it is essential to perform assays for apoptosis and cell cycle distribution.[11][12]
Protocol: Apoptosis Detection by Annexin V/PI Staining
Causality: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13][14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at relevant concentrations (e.g., 1x and 5x GI₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the adherent cells with PBS, detach using trypsin, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The data is typically displayed as a dot plot with FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
Protocol: Cell Cycle Analysis by PI Staining
Causality: Many kinase inhibitors exert their effects by disrupting the orderly progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[15][16] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[17] This allows for the quantification of cells in each phase of the cell cycle based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M).[18]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells as described above.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Incubate on ice or at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A. Incubate at 37°C for 30 minutes. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[17]
-
PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[18] The data is visualized as a histogram of cell count versus DNA content, which can be analyzed with software to determine the percentage of cells in each phase.[19]
Tier 3 Protocol: Direct Target Engagement
While cell-based assays are crucial, they do not definitively prove that the observed phenotype is a direct result of inhibiting the intended kinase target. A cell-free in vitro kinase assay using a purified recombinant enzyme is the gold standard for confirming direct target engagement and quantifying inhibitory potency.[20][21]
Caption: Inhibition of a kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
Causality: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[22] The reaction is performed, then remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[23]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in a buffer containing DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, combine the recombinant kinase enzyme, the specific peptide substrate, and the inhibitor at various concentrations.[22]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Kₘ for the specific enzyme. Incubate at 30°C for a defined period (e.g., 60 minutes).[22]
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent, which stops the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature.
-
ADP Conversion and Detection: Add the Kinase Detection Reagent. This converts the ADP produced by the kinase into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. biocompare.com [biocompare.com]
- 20. benchchem.com [benchchem.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Guide to Developing TNIK Inhibitors Using the 1H-pyrrolo[2,3-b]pyridine Scaffold
Introduction
TRAF2 and NCK-interacting kinase (TNIK) has emerged as a high-value therapeutic target in multiple pathologies, including cancer, fibrosis, and other age-related diseases.[1][2] As a serine/threonine kinase, TNIK is a critical downstream regulator in the canonical Wnt signaling pathway.[3][4] It forms a complex with T-cell factor 4 (TCF4) and β-catenin, phosphorylating TCF4 to activate the transcription of Wnt target genes.[4][5] In many cancers, such as colorectal cancer, mutations in upstream components like the Adenomatous Polyposis Coli (APC) gene lead to constitutive activation of this pathway.[6][7] Targeting TNIK offers a strategic advantage, as its inhibition can block aberrant Wnt signaling even in cells with upstream mutations.[7] Beyond oncology, TNIK has been identified as a key regulator in idiopathic pulmonary fibrosis (IPF), inflammation, and metabolism, broadening its therapeutic potential.[1][8]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[9][10] Its structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across the kinome.[10] This scaffold has been successfully utilized to develop potent inhibitors for various kinases, including Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).[9][10][11] Notably, in-house screening and subsequent optimization have identified the 1H-pyrrolo[2,3-b]pyridine core as a highly effective scaffold for developing potent TNIK inhibitors, with some compounds achieving IC₅₀ values below 1 nM.[12][13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1H-pyrrolo[2,3-b]pyridine scaffold to discover and develop novel TNIK inhibitors. It outlines a structured workflow from initial design and synthesis to detailed in vitro and in vivo characterization.
The Central Role of TNIK in Wnt Signaling
TNIK acts as a crucial node in the Wnt signaling cascade. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it displaces the corepressor Groucho from TCF/LEF transcription factors. TNIK is then recruited to the promoter of Wnt target genes, where it phosphorylates TCF4, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[4][5]
Workflow for TNIK Inhibitor Development
The development of a novel TNIK inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold follows a multi-stage, iterative process. This workflow is designed to systematically identify potent and selective compounds and validate their therapeutic potential in relevant biological systems.
Part 1: Compound Design and Synthesis
Rationale for Design
The design process begins with the 1H-pyrrolo[2,3-b]pyridine core. Structure-activity relationship (SAR) studies and computational modeling, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are employed to guide the selection of substituents at various positions on the scaffold. The goal is to enhance potency for TNIK while improving selectivity against other kinases. Docking studies show that the pyrrolo[2,3-b]pyridine core typically forms two critical hydrogen bonds with the hinge region of the TNIK kinase domain (specifically with the backbone of Glu106 and Cys108), anchoring the inhibitor in the ATP-binding site.[10][14] Substituents are then designed to occupy adjacent hydrophobic pockets and form additional interactions to increase affinity and selectivity.
General Synthetic Protocol
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various established routes. A common approach involves the reaction of a functionalized 1H-pyrrolo[2,3-b]pyridine starting material with an appropriate aldehyde or other electrophile.[10]
Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
-
Starting Material: Begin with a commercially available or synthesized 1H-pyrrolo[2,3-b]pyridine core, potentially with pre-existing functional groups (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine).
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Reagent Addition: Add the desired R-substituted aldehyde (1.1 eq) to the solution.
-
Catalyst: Introduce a catalytic amount of a base (e.g., piperidine) or acid, depending on the specific reaction mechanism.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Characterization Protocols
TNIK Enzymatic Inhibition Assay (IC₅₀ Determination)
Causality: The first critical step is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of TNIK. This provides the half-maximal inhibitory concentration (IC₅₀), a primary measure of potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. Less light indicates less ADP produced, and therefore, stronger inhibition.
Protocol 2: ADP-Glo™ Kinase Assay for TNIK
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Prepare the Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare recombinant human TNIK enzyme and a suitable substrate (e.g., a generic kinase peptide substrate) in the reaction buffer.
-
Prepare ATP at a concentration close to the Kₘ for TNIK (if known, otherwise use a standard concentration like 10 µM) in the reaction buffer.[15]
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the TNIK enzyme/substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells except the "no enzyme" negative control.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibition" (DMSO only) and "complete inhibition" (no enzyme) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Wnt Signaling Assay
Causality: Demonstrating enzymatic inhibition is not sufficient; the compound must also be effective in a cellular environment where it needs to cross the cell membrane and engage its target. The TOP/FOP Flash Luciferase Reporter Assay is the gold standard for measuring the activity of the canonical Wnt pathway. A decrease in the TOP/FOP ratio indicates successful inhibition of the TCF/β-catenin transcriptional complex, which is directly modulated by TNIK.
Protocol 3: TOP/FOP Flash Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a Wnt-dependent colorectal cancer cell line (e.g., HCT116 or SW480) in appropriate media.
-
Seed cells into a 96-well white, clear-bottom plate.
-
Co-transfect the cells with TOP-Flash (containing TCF binding sites upstream of a luciferase gene) and FOP-Flash (containing mutated, inactive TCF binding sites, serving as a negative control) plasmids, along with a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency). Use a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the media and add fresh media containing serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a dual-luciferase reporter assay buffer.
-
Measure both Firefly (TOP/FOP) and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for cell number and transfection efficiency.
-
Calculate the TOP/FOP ratio for each treatment condition.
-
Normalize the data to the vehicle control and plot the percent inhibition of Wnt signaling against compound concentration to determine the cellular EC₅₀.
-
Kinase Selectivity Profiling
Causality: Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site.[16] A promiscuous inhibitor can lead to off-target effects and toxicity. Therefore, it is essential to profile lead compounds against a broad panel of kinases to understand their selectivity profile. This is often performed as a fee-for-service by specialized contract research organizations (CROs).
Methodology: A common method is a competition binding assay (e.g., KINOMEscan™) or a large panel of radiometric enzymatic assays. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The results are typically reported as percent inhibition. For hits that show significant inhibition, full IC₅₀ curves are generated.
Data Presentation: The data should be summarized in a table to allow for easy comparison and assessment of selectivity.
| Compound ID | TNIK IC₅₀ (nM) | MINK1 IC₅₀ (nM) | MAP4K4 IC₅₀ (nM) | Other Kinase X IC₅₀ (nM) | Selectivity Score (S₁₀) |
| Example-01 | 0.8 | 50 | 120 | >10,000 | 0.02 |
| Example-02 | 5.2 | 800 | >10,000 | >10,000 | 0.01 |
| Selectivity Score (S₁₀) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. |
Part 3: In Vivo Evaluation Protocols
Promising compounds with good potency, cellular activity, and selectivity profiles are advanced to in vivo studies to assess their pharmacokinetics and anti-tumor efficacy.
Pharmacokinetic (PK) Study in Mice
Causality: A drug must reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect. A PK study measures the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for determining the dosing regimen for efficacy studies.
Protocol 4: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c).
-
Compound Formulation and Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80). Administer a single dose via oral gavage (p.o.) and/or intravenous injection (i.v.).
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), half-life (t₁/₂), and area under the curve (AUC). Oral bioavailability (%F) can be calculated by comparing the AUC from oral and IV administration.
In Vivo Efficacy in a Colorectal Cancer Xenograft Model
Causality: The ultimate test for an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the in vivo efficacy of a drug candidate.
Protocol 5: HCT116 Subcutaneous Xenograft Model
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
Compound Administration: Administer the formulated compound and vehicle control to the respective groups daily via oral gavage, based on the dosing regimen determined from PK studies.
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Conclusion
The development of TNIK inhibitors represents a highly promising therapeutic strategy for a range of diseases, most notably Wnt-driven cancers and fibrotic conditions.[1][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent chemical starting point, providing a robust platform for the design of potent and selective TNIK inhibitors.[12][13] The systematic workflow detailed in these application notes—encompassing computational design, chemical synthesis, rigorous in vitro characterization, and preclinical in vivo evaluation—provides a clear and validated pathway for advancing novel drug candidates. By adhering to these protocols, researchers can effectively harness the potential of this scaffold to develop next-generation therapeutics targeting the TNIK kinase.
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNIK | Insilico Medicine [insilico.com]
- 9. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Note: A Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors
Here are the detailed Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.
Introduction: Targeting PDE4B for Inflammatory and Neurological Disorders
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which is specific for cAMP, is comprised of four subtypes (PDE4A, B, C, and D) and has emerged as a significant target for therapeutic intervention, particularly in inflammatory diseases.[2][3]
Phosphodiesterase 4B (PDE4B) is highly expressed in immune and inflammatory cells, where it plays a critical role in modulating the inflammatory response.[3][4] By catalyzing the degradation of cAMP, PDE4B dampens the activity of cAMP-dependent signaling pathways, such as those mediated by protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[1][5] Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][5] This mechanism provides a compelling rationale for the development of PDE4B inhibitors to treat a host of chronic inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[2][5]
A critical challenge in targeting PDE4 is achieving subtype selectivity. Inhibition of the PDE4D isoform has been associated with dose-limiting side effects, notably nausea and emesis.[6][7] Therefore, the discovery of chemical scaffolds that preferentially inhibit PDE4B is a primary objective in the field. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has been identified as a promising scaffold for developing potent and selective PDE4B inhibitors.[8][9] This guide provides a comprehensive overview of the synthetic strategy and detailed protocols for the preparation and biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogues.
Caption: Simplified PDE4B signaling pathway and point of inhibition.
General Synthetic Strategy
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is designed in a modular fashion, allowing for diverse chemical substitutions to explore the structure-activity relationship (SAR). The general approach involves a three-stage process starting from a functionalized 7-azaindole core, such as a methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
C-C Bond Formation: A Suzuki-Miyaura cross-coupling reaction is employed to install a variety of aryl or heteroaryl groups at the C4 position of the pyrrolopyridine ring. This step is crucial for exploring interactions with the enzyme's binding pocket.
-
Ester Hydrolysis (Saponification): The methyl ester at the C2 position is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This carboxylic acid is the key intermediate for the final step.
-
Amide Coupling: The C2-carboxylic acid is coupled with a diverse panel of primary or secondary amines using a peptide coupling agent, such as T3P® (Propylphosphonic Anhydride), to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide products.[8]
Caption: General synthetic route to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of a representative compound, starting from methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Step A: Suzuki Coupling to form Methyl 4-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Reagents & Materials:
-
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
(3,4-Dichlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction vessel, add methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of dioxane to form the pre-catalyst. Add this to the main reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
-
Step B: Saponification to form 4-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
-
Reagents & Materials:
-
Product from Step A
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl, 1M solution)
-
-
Procedure:
-
Dissolve the methyl ester from Step A (1.0 eq) in a mixture of MeOH and water.
-
Add an excess of NaOH (3.0-5.0 eq).
-
Heat the mixture to 60 °C and stir for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).[8]
-
Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure carboxylic acid intermediate.
-
Step C: Amide Coupling to form N-cyclopentyl-4-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
-
Reagents & Materials:
-
Product from Step B
-
Cyclopentylamine
-
Propylphosphonic Anhydride (T3P®, 50% solution in DMF or EtOAc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the carboxylic acid from Step B (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and cyclopentylamine (1.1 eq).
-
Add the T3P® solution (1.5 eq) dropwise at room temperature.[8]
-
Stir the reaction for 30 minutes to 4 hours.[8] Monitor progress by LC-MS.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to yield the final compound.
-
Protocol 2: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available assay kits and established methodologies.[10][11][12]
-
Assay Principle: This homogeneous assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (FAM-cAMP) by PDE4B.[10] When intact, the small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE4B, the resulting 5'-AMP-FAM is captured by a large phosphate-binding agent, restricting its rotation and causing a significant increase in FP.[10][11] Inhibitors prevent this hydrolysis, thus keeping the FP signal low.
-
Materials:
-
Recombinant Human PDE4B enzyme
-
FAM-Cyclic-3′,5′-AMP substrate
-
PDE Assay Buffer
-
PDE Binding Agent (phosphate-binding nanoparticles)
-
Test compounds (serially diluted in DMSO)
-
Positive control inhibitor (e.g., Rolipram)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of measuring FP
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 2 µL) of each dilution into the wells of the 384-well plate. Add DMSO alone to "Positive Control" (100% activity) and "Blank" wells.[12]
-
Enzyme Addition: Dilute the PDE4B enzyme to the desired working concentration in cold PDE Assay Buffer. Add the diluted enzyme solution (e.g., 10 µL) to all wells except the "Blank" wells.[12]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of FAM-cAMP substrate in PDE Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 8 µL) to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.[12]
-
Reaction Termination & Detection: Add the PDE Binding Agent to all wells to stop the reaction and bind the hydrolyzed substrate.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.[10][12]
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader (e.g., λex = 485 nm, λem = 530 nm).
-
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Sample_mP - Min_mP) / (Max_mP - Min_mP)) where Min_mP is the average signal from the uninhibited enzyme (Positive Control) and Max_mP is the signal from a fully inhibited control or no-enzyme control. Note: In this FP assay format, the uninhibited reaction gives the highest mP signal, so the formula is typically adjusted: % Inhibition = 100 * (Max_mP - Sample_mP) / (Max_mP - Min_mP) where Max_mP is the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Data Summary
A scaffold-hopping experiment and subsequent optimization identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent PDE4B inhibitors.[8][9] The SAR analysis revealed that substitutions on the amide portion are critical for potency and selectivity.[9]
| Compound | Aryl Group (R) | Amide Group (NR₁R₂) | PDE4B IC₅₀ (µM)[8][9] |
| 11a | 3,4-dichlorophenyl | N-cyclopropyl | 0.45 |
| 11b | 3,4-dichlorophenyl | N-cyclobutyl | 0.11 |
| 11c | 3,4-dichlorophenyl | N-cyclopentyl | 0.14 |
| 11h | 3,4-dichlorophenyl | N-(tetrahydrofuran-3-yl) | 0.12 |
| 11k | 3,4-dichlorophenyl | N-cyclohexyl | 0.25 |
| 14b | 3-chloro-4-methylphenyl | N-cyclobutyl | 0.20 |
-
Key Insights:
-
Most of the synthesized 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated good to moderate inhibition of PDE4B, with IC₅₀ values often in the sub-micromolar range.[8][9]
-
The SAR analysis of the amide group showed that small aliphatic cyclic rings, such as cyclobutyl and cyclopentyl, are well-tolerated and lead to high potency (e.g., 11b and 11c ).[9]
-
Increasing the size of the amide substituent, such as moving from a cyclopropyl to a larger ring, can influence activity, with cyclobutyl being optimal in this series.[8]
-
Compound 11h was identified as a particularly promising lead compound, demonstrating potent PDE4B inhibition and significant suppression of TNF-α release in cellular assays.[9][13] It also exhibited a favorable selectivity profile against other CNS receptors.[9]
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a valuable starting point for the development of potent and selective PDE4B inhibitors. The synthetic route presented here is robust and flexible, allowing for the creation of diverse compound libraries for SAR exploration. The fluorescence polarization-based assay provides a reliable, high-throughput method for evaluating the inhibitory activity of these compounds. Lead molecules from this series, such as compound 11h , have shown excellent potency and promising in vitro profiles, marking them as strong candidates for further optimization and preclinical evaluation in the context of inflammatory and central nervous system diseases.[9][13]
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nhsjs.com [nhsjs.com]
- 5. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 6. Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this critical heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis and functionalization are fraught with unique challenges stemming from the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues with causal explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 7-azaindole core?
The main challenge in 7-azaindole synthesis is the heteroannulation—essentially, building the pyrrole ring onto a pre-existing pyridine or vice-versa.[3] Several classical and modern methods are employed:
-
Fischer Indole Synthesis: A traditional method involving the acid-catalyzed cyclization of a 2-pyridylhydrazone. However, this method is often low-yielding for azaindoles due to the electron-deficient nature of the pyridine ring, which hinders the key[4][4]-sigmatropic rearrangement.[1][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are among the most versatile and widely used modern methods. Strategies like Suzuki, Sonogashira, or Heck couplings followed by an intramolecular cyclization (heteroannulation) offer broad substrate scope and better efficiency.[5][6][7]
-
Chichibabin-like Cyclization: This involves the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to form the pyrrole ring.[3][8]
-
Batcho-Leimgruber/Bartoli Synthesis: While effective for indoles, these methods are generally less efficient for 7-azaindoles, often resulting in low yields.[1][5]
-
Domino and Radical Cyclizations: Modern approaches include one-pot domino reactions and tin-free radical cyclizations, which can streamline the synthesis from simple starting materials.[1][8][9]
Q2: Why is the Fischer indole synthesis particularly challenging for 7-azaindoles compared to indoles?
The failure or low yield of the Fischer synthesis for 7-azaindoles is a classic problem rooted in electronics.[1][10] The core of the Fischer mechanism is a[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[11][12]
-
Electronic Deactivation: The electron-withdrawing nitrogen atom in the pyridine ring of the 2-pyridylhydrazine intermediate deactivates the system. This makes the key C-C bond formation in the sigmatropic rearrangement step energetically less favorable.[5][13]
-
Intermediate Instability: Excessive stabilization of intermediates that lead to N-N bond cleavage can compete with the desired rearrangement, causing the reaction to fail.[13] Harsh acidic conditions required to drive the reaction can also lead to decomposition and tar formation.[10] For these reasons, while feasible, the Fischer synthesis often requires harsh conditions (e.g., polyphosphoric acid) and gives modest yields.[14]
Q3: What are the key considerations for regioselective functionalization of the 7-azaindole scaffold?
Regioselectivity is a major hurdle. The 7-azaindole core has several potential sites for substitution (C2, C3, C4, C5, C6).
-
C3-Position: This is the most electron-rich position and is typically the most reactive towards electrophilic substitution (e.g., bromination, nitration, Mannich reaction).[15][16]
-
C2, C4, and C6-Positions: Functionalization at these sites often requires more advanced strategies. Directed metalation, using a protecting group on the pyrrole nitrogen (N1), can facilitate lithiation at the C2 or C6 positions.[17][18] Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing halogenated precursors at positions like C2, C4, and C5.[2][19]
Q4: When should I use a protecting group, and which one should I choose?
Protecting groups are essential for multi-step syntheses to ensure selectivity and prevent unwanted side reactions.[20]
-
When to Use:
-
To prevent N-H reactivity during base-mediated reactions.
-
To direct metalation to a specific carbon (e.g., C2).
-
To improve solubility and handling.
-
To activate the ring for certain transformations.
-
-
Common Choices:
-
Tosyl (Ts): A robust group, often used to direct chemistry, but requires harsh conditions for removal.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Excellent for directing lithiation and can also act as an activating group for nucleophilic aromatic substitution (SNAr) at the C4 position.[2][21][22] Its removal can sometimes be challenging.
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions, but less robust.
-
Troubleshooting Guide: Experimental Challenges & Solutions
Problem 1: My Fischer indole synthesis of a 2,3-disubstituted 7-azaindole is failing or giving very low yields (<15%).
Causality: This is a common issue stemming from the electronic deactivation of the pyridylhydrazone intermediate, as discussed in the FAQs. The high activation energy for the[4][4]-sigmatropic rearrangement often leads to decomposition under typical acidic conditions.[13][14]
Troubleshooting Protocol:
-
Verify Starting Materials: Ensure the pyridylhydrazine precursor is pure and free of residual starting materials (hydrazine or carbonyl compound).
-
Intensify Acid Catalysis: Standard Brønsted or Lewis acids (HCl, ZnCl₂) may be insufficient.[12]
-
Action: Switch to a stronger, dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. These are the most common successful catalysts for this transformation.[14]
-
Protocol: Mix the pyridylhydrazone with PPA (10x by weight) and heat to 120-160 °C, monitoring by TLC.
-
-
Employ Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often improving yields and reducing side product formation by minimizing reaction time at high temperatures.[23][24]
-
Action: Screen the reaction in a microwave reactor using PPA or another strong acid as the catalyst.
-
-
Consider an Alternative Route: If the Fischer synthesis remains unsuccessful, especially with electron-withdrawing groups on your starting materials, an alternative synthetic strategy is the most practical solution. A palladium-catalyzed heteroannulation is often a superior approach.[6][7]
Troubleshooting Workflow: Low Yield in Fischer Synthesis
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fischer Indole Synthesis for 7-Azaindoles
Welcome to the technical support center for the optimization of the Fischer indole synthesis for 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this challenging but vital transformation. 7-Azaindoles are crucial bioisosteres of indoles, widely incorporated into pharmacologically active compounds to modulate properties like metabolic stability and receptor binding.[1][2] However, their synthesis via the classic Fischer methodology is notoriously more complex than that of their carbocyclic indole counterparts.[2][3]
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.
Section 1: The Aza-Fischer Indole Synthesis: Fundamental Challenges
The primary difficulty in applying the Fischer indole synthesis to pyridylhydrazines lies in the electronic nature of the pyridine ring.[3] The ring nitrogen is electron-withdrawing, which has two major consequences:
-
Reduced Nucleophilicity: The starting pyridylhydrazine is less nucleophilic than its phenylhydrazine analogue. This can slow down the initial hydrazone formation.
-
Deactivation Towards Cyclization: The electron-deficient nature of the pyridine ring disfavors the key acid-catalyzed[4][4]-sigmatropic rearrangement, which is a critical step in the mechanism.[2][3]
-
Catalyst Sequestration: The basic pyridine nitrogen can be protonated by Brønsted acids, effectively sequestering the catalyst and further deactivating the system.[3] Computational studies have shown that an unfavorable equilibrium between the unprotonated and protonated forms of the key enamine intermediate can lead to reaction failure.[2]
Caption: Electronic differences between phenylhydrazine and pyridylhydrazine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Fischer Indole Synthesis?
A1: The reaction proceeds through several key acid-catalyzed steps:
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone.[5][6]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[6][7]
-
[4][4]-Sigmatropic Rearrangement: A protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a C-C bond.[6][7] This is often the rate-determining step and the most challenging for azaindole substrates.
-
Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of an amine onto an iminium ion to form the five-membered ring.[6][8]
-
Ammonia Elimination: The final step is the elimination of ammonia to yield the aromatic indole core.[5][6]
Caption: General workflow of the Fischer Indole Synthesis mechanism.
Q2: Which acid catalysts are typically used for the synthesis of azaindoles?
A2: A range of both Brønsted and Lewis acids are employed, and the optimal choice is highly substrate-dependent.[6][9]
-
Brønsted Acids: Polyphosphoric acid (PPA) is very common and can act as both catalyst and solvent.[3][6] Others include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[6][8]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are frequently used.[6][8][9] Lewis acids can be advantageous as they may not protonate the pyridine ring as readily, potentially avoiding catalyst sequestration.[3]
Q3: Are there alternatives to the Fischer synthesis for 7-azaindoles?
A3: Yes. If the Fischer synthesis proves intractable for your specific substrate, several other methods are available. These include palladium-catalyzed cross-coupling strategies (like Sonogashira or Heck), Chichibabin-like cyclizations, and iron-catalyzed cyclizations of o-haloaromatic amines with terminal alkynes.[10][11][12]
Section 3: Troubleshooting Guide
This section addresses the most common failures and how to systematically resolve them.
Problem: Low to No Yield
This is the most frequent issue. A systematic approach is required to diagnose the cause.
Caption: A decision-making workflow for troubleshooting low product yield.
Q: My reaction is not working. What is the first parameter I should change?
A: The acid catalyst is the most critical variable.[3] The choice of a Brønsted vs. a Lewis acid, and its concentration, can dramatically alter the outcome.
-
Causality: A Brønsted acid that is too strong can fully protonate the pyridine ring, deactivating the substrate. A catalyst that is too weak will not promote the key rearrangement.[3][9]
-
Solution: Systematically screen a panel of catalysts. Start with a milder Lewis acid like ZnCl₂. If that fails, move to stronger conditions like PPA or H₂SO₄ in a high-boiling solvent.[3] The optimal catalyst is a balance between sufficient acidity for rearrangement and minimal substrate deactivation.
Q: I have the correct catalyst, but the yield is still poor. Could the substrate itself be the problem?
A: Yes. The inherent electron-deficient nature of the pyridylhydrazine ring is a major barrier.[2][3]
-
Causality: Without assisting electronic features, the activation energy for the[4][4]-sigmatropic rearrangement can be too high.
-
Solution: If your synthetic route allows, use a pyridylhydrazine that contains an electron-donating group (EDG), such as a methoxy (OMe) or methylthio (SMe) group.[3][13] EDGs increase the electron density of the ring, which facilitates the rearrangement and can significantly improve yields.[13][14]
Q: I am observing significant decomposition and tar formation. What is happening?
A: This typically indicates that the reaction conditions are too harsh.[3]
-
Causality: High temperatures and highly concentrated strong acids can cause the starting materials and the desired azaindole product to degrade or polymerize.[1][3] Some intermediates can also be sensitive to air oxidation at elevated temperatures.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that still allows for conversion. Using a high-boiling point solvent (e.g., toluene, xylene) provides better temperature control than using an acid like PPA as the solvent.[3]
-
Use Milder Acid: Switch from a strong Brønsted acid to a Lewis acid.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[3]
-
Problem: Poor Regioselectivity
Q: I am using an unsymmetrical ketone and getting a mixture of two isomeric azaindoles. How can I control the regioselectivity?
A: The formation of two regioisomers arises from the two possible enamine intermediates that can be formed from an unsymmetrical ketone.[3]
-
Causality: The ratio of products is determined by the relative stability and rate of formation of the competing enamines. This is influenced by both steric and electronic factors.
-
Solution:
-
Acid Choice: The choice and strength of the acid catalyst can influence the regioselectivity. Stronger acids may favor the formation of the more thermodynamically stable (more substituted) enamine.[3] A systematic screening of acids is the best empirical approach.[15]
-
Steric Hindrance: Bulky groups on the ketone can sterically direct the formation of the enamine to the less hindered side.[3]
-
Temperature: Reaction temperature can also influence the product ratio.
-
| Parameter | Effect on Regioselectivity | Recommendation |
| Acid Catalyst | Strong acids may favor the thermodynamically more stable enamine.[3] | Screen a panel of Lewis and Brønsted acids (e.g., ZnCl₂, PPA, p-TsOH). |
| Steric Hindrance | Bulky groups on the ketone can favor enamine formation on the less hindered side.[3] | If possible, design the ketone substrate to sterically bias the reaction. |
| Temperature | Can influence the thermodynamic vs. kinetic product ratio. | Experiment with different reaction temperatures once a suitable catalyst is found. |
Problem: Purification Difficulties
Q: My product is difficult to purify by silica gel chromatography. I see significant streaking and poor separation. Why?
A: The basic nitrogen of the pyridine ring in the 7-azaindole product can interact strongly with the acidic silanol groups on the surface of silica gel.
-
Causality: This strong interaction leads to tailing (streaking) on TLC plates and poor resolution during column chromatography.
-
Solution:
-
Eluent Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA), typically 0.5-1%, is very common. Alternatively, a 1-2% solution of ammonia in methanol can be used in the eluent.[16]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which will have less acidic sites.
-
Preparative HPLC: For valuable or particularly difficult-to-separate compounds, purification by preparative HPLC is often a reliable option.[10]
-
Section 4: Optimized General Experimental Protocol
This protocol outlines a robust starting point for the synthesis of a 7-azaindole derivative using a one-pot, two-step procedure. Note: This is a general guideline and must be optimized for specific substrates.
Materials:
-
Substituted Pyridylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.0-1.2 eq)
-
Acid Catalyst (e.g., ZnCl₂, PPA, or H₂SO₄)
-
Anhydrous Solvent (e.g., Ethanol, Toluene, or Acetic Acid)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (Saturated NaHCO₃, Ethyl Acetate, Brine, Anhydrous Na₂SO₄)
Procedure:
Step 1: Hydrazone Formation (One-Pot)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted pyridylhydrazine (1.0 eq) and the chosen anhydrous solvent (e.g., ethanol).
-
Purge the flask with an inert gas (N₂ or Ar).
-
Add the ketone or aldehyde (1.0-1.2 eq) to the solution at room temperature.[3]
-
If using a mild acid catalyst for this step (e.g., a few drops of acetic acid), add it now.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the formation of the hydrazone by TLC. Do not isolate the intermediate unless necessary.
Step 2: Cyclization
-
Once hydrazone formation is complete (as judged by TLC), add the primary cyclization catalyst.
-
If using a Lewis Acid (e.g., ZnCl₂): Add the solid Lewis acid in one portion.
-
If using a Brønsted Acid (e.g., H₂SO₄ in Toluene): Add the acid dropwise.
-
If using PPA: The reaction may be run neat in PPA, which is added at this stage, often with gentle heating to aid mixing.
-
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) under the inert atmosphere.[3]
-
Monitor the progress of the reaction by TLC until the hydrazone intermediate is consumed (typically 1-24 hours).[3]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature. If PPA was used, the mixture will be very viscous; it can be quenched by carefully pouring it onto crushed ice.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an appropriate eluent system, likely containing a basic modifier (e.g., 1% TEA), to obtain the pure 7-azaindole.[10][16]
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its planar, aromatic nature often leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[3][4] This guide provides in-depth troubleshooting advice and practical protocols to help you overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[2,3-b]pyridine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in a non-polar organic solvent like DMSO is rapidly introduced into a polar aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.
Here are several strategies to mitigate this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium. For most cell-based assays, a final DMSO concentration of ≤ 0.5% is generally considered safe, but this should be empirically determined for your specific cell line.[5]
-
Employ a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Enhance mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can initiate precipitation.[5]
-
Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.[5]
Q2: Can I use pH adjustment to improve the solubility of my 7-azaindole derivative?
A2: Yes, pH modification can be a very effective strategy for compounds with ionizable groups. The 1H-pyrrolo[2,3-b]pyridine scaffold contains nitrogen atoms that can be protonated at acidic pH. By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.[6][7]
However, consider the following:
-
Assay Compatibility: Ensure the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., cell viability, enzyme activity).[8]
-
Buffering Capacity: The assay buffer must have sufficient capacity to maintain the desired pH after the addition of the compound stock.
-
pKa Determination: To effectively use pH for solubilization, it is crucial to know the pKa of your derivative. This will inform the pH range where the compound is most likely to be in its more soluble, ionized form.
Q3: What are some common formulation strategies to enhance the solubility of poorly soluble 1H-pyrrolo[2,3-b]pyridine derivatives for in vivo studies?
A3: For in vivo applications, several advanced formulation strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of lipophilic compounds.[9] Common co-solvents include PEG 400, propylene glycol, and ethanol.[10] However, the concentration of co-solvents must be carefully controlled to avoid toxicity.[11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[14][15] This can be achieved through techniques like spray drying or hot-melt extrusion.[16]
-
Salt Formation: For derivatives with suitable ionizable groups, forming a salt can dramatically improve solubility and dissolution rates.[17][18] Approximately 50% of marketed small molecule drugs are administered in their salt form.[17]
Troubleshooting Guides
Problem: Low or no biological activity observed in an in vitro assay.
Possible Cause: The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.
Solutions:
-
Address the solubility issues: Systematically work through the strategies outlined in the FAQs, starting with optimizing the DMSO concentration and dilution method.
-
Determine the kinetic solubility: Measure the kinetic solubility of your compound in the final assay buffer to understand its solubility limit under your experimental conditions.
-
Consider alternative formulation approaches: If simple co-solvents are insufficient, investigate the use of cyclodextrins or surfactants like Tween® 80, if compatible with your assay.[6]
Problem: Inconsistent results between experiments.
Possible Cause: Variable precipitation of the compound.
Solutions:
-
Visually inspect for precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation.
-
Prepare fresh dilutions: Always prepare fresh dilutions for each experiment to avoid issues with compound degradation or precipitation over time.
-
Standardize the dilution protocol: Meticulously standardize your dilution protocol to ensure consistency across all experiments.
Quantitative Data Summary
The following tables provide illustrative examples of how solubility data for a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative could be presented.
Table 1: Solubility of a Hypothetical 7-Azaindole Derivative in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| DMSO | > 50,000 |
| Ethanol | 5,000 |
| PEG 400 | 20,000 |
| THF | > Acetone > Methanol |
Note: The relative solubility in organic solvents can vary depending on the specific substitutions on the 7-azaindole core. For the parent 7-azaindole, the solubility order can change with temperature.[19]
Table 2: Effect of Co-solvents and Excipients on the Apparent Solubility of a Hypothetical 7-Azaindole Derivative in PBS (pH 7.4)
| Co-solvent/Excipient System (in PBS) | Apparent Solubility (µg/mL) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% PEG 400 | 50 |
| 2% HP-β-CD | 100 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of your 1H-pyrrolo[2,3-b]pyridine derivative.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a plate reader (at a wavelength like 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.[6]
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Strategies to prevent "DMSO shock" precipitation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[2,3-b]pyridine Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the discovery and optimization of selective kinase inhibitors. By understanding the underlying principles and employing rigorous experimental design, you can overcome selectivity hurdles and accelerate your research.
Introduction: The 7-Azaindole Scaffold - A Privileged Structure with Selectivity Challenges
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design.[1][2][3][4] Its remarkable utility stems from its ability to mimic the adenine moiety of ATP, forming crucial bidentate hydrogen bonds with the kinase hinge region.[3][5] This interaction serves as a powerful anchor, providing a robust starting point for developing potent kinase inhibitors.[6] However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP binding site—also presents the primary challenge: achieving selectivity across the kinome.[7]
This guide will address common issues in a question-and-answer format, providing not just protocols, but the scientific rationale behind them to empower your decision-making process.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my 7-azaindole based inhibitor showing activity against a broad range of kinases?
This is a common observation stemming from the inhibitor binding to the highly conserved ATP pocket. The 7-azaindole core effectively interacts with the hinge region, a feature shared by most kinases.[8][9] Off-target activity often arises because the initial inhibitor design may not sufficiently exploit the subtle differences that exist in the areas surrounding the ATP-binding site.[9]
To address this, consider the following:
-
Exploit Less Conserved Regions: Focus medicinal chemistry efforts on substitutions that extend into more variable regions of the ATP pocket, such as the solvent-front or the back pocket.[10]
-
Conformational Selectivity: Design inhibitors that preferentially bind to a specific activation state (e.g., DFG-out) of the target kinase. This exploits conformational differences that are not present in all kinases.[5]
-
Fragment-Based Growth: If you started with a fragment, the way it's elaborated can either retain or alter the initial selectivity profile. Targeting conserved features may increase potency but not selectivity, while extending into unique pockets can substantially change the activity pattern.[6]
FAQ 2: What is the difference between ATP-competitive and allosteric inhibitors, and how does this impact selectivity?
ATP-competitive inhibitors, which include most 7-azaindole based compounds, bind directly to the ATP-binding site.[11][12][13] While effective, they are often prone to lower selectivity due to the conservation of this site across the kinome.[11][12][13]
Allosteric inhibitors, in contrast, bind to a site on the kinase that is distinct from the ATP pocket.[11][12][13] This binding event induces a conformational change that inhibits the kinase's activity. Because allosteric sites are generally less conserved than the ATP-binding site, allosteric inhibitors are expected to have higher selectivity.[11][12][13]
| Feature | ATP-Competitive Inhibitors | Allosteric Inhibitors |
| Binding Site | Conserved ATP-binding pocket | Less conserved, unique sites |
| Mechanism | Direct competition with ATP | Induce conformational change |
| Selectivity | Generally lower | Generally higher[11][12][13] |
| Development | Structurally well-understood | Can be more challenging to discover |
FAQ 3: How can I interpret my kinase selectivity profiling data?
Kinase selectivity profiling is crucial for understanding the off-target effects of your inhibitor.[14] The data is often presented as a percentage of inhibition at a fixed concentration or as IC50/Kd values against a panel of kinases.
Key metrics to consider:
-
Selectivity Score (S-score): This is a simple metric calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[15] A lower score indicates higher selectivity.
-
Gini Coefficient: This provides a more nuanced measure of selectivity by quantifying the distribution of binding affinities across the kinome. A higher Gini coefficient indicates greater selectivity.
-
Visual Representation: Tools like "kinome maps" can help visualize the selectivity profile, making it easier to identify off-target clusters.[16]
Remember that the ATP concentration used in biochemical assays can significantly impact the measured IC50 values for ATP-competitive inhibitors.[17] It's important to consider the assay conditions when comparing data from different sources.[17]
Part 2: Troubleshooting Guides
Problem 1: My lead compound has excellent potency for the target kinase but poor selectivity.
This is a classic challenge in kinase inhibitor development. Here's a systematic approach to troubleshoot and improve selectivity.
Step 1: Structural Analysis of the Kinase-Inhibitor Complex
If a co-crystal structure is available, analyze the binding mode. If not, use computational docking to generate a plausible binding hypothesis.
-
Identify Key Interactions: Confirm that the 7-azaindole core is forming the expected hydrogen bonds with the hinge region.[3]
-
Explore Exit Vectors: Identify positions on your scaffold where chemical modifications can be made to project into less conserved regions of the ATP-binding site.
Step 2: Structure-Based Drug Design (SBDD) Strategies
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic back pocket. The size of this residue varies across the kinome. Designing substituents that are sensitive to the size of the gatekeeper can significantly enhance selectivity.
-
Exploiting the DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif (DFG-in vs. DFG-out) distinguishes active from inactive kinases. Inhibitors that bind to the DFG-out conformation (Type II inhibitors) often exhibit greater selectivity.[5]
-
Covalent Inhibition: If your target kinase has a suitably positioned non-catalytic cysteine, you can design a targeted covalent inhibitor.[18] This involves incorporating a weakly electrophilic "warhead" (e.g., an acrylamide) into your inhibitor.[19][20][21] The covalent bond formation provides a significant boost in both potency and selectivity, as only kinases with the accessible cysteine will be irreversibly inhibited.[18][22]
Problem 2: My inhibitor is potent in biochemical assays but has low activity in cell-based assays.
This discrepancy often points to issues with cell permeability, metabolic instability, or engagement with the target in the complex cellular environment.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): High lipophilicity can lead to poor solubility and non-specific binding.
-
Polar Surface Area (PSA): High PSA can hinder cell membrane permeability.
-
Solubility: Poor aqueous solubility can limit the effective concentration of the compound in cell culture media.
-
-
Evaluate Cell Permeability:
-
Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assays to directly measure permeability.
-
-
Check for Target Engagement in Cells:
-
Western Blot: Measure the phosphorylation of a known downstream substrate of your target kinase. A potent inhibitor should reduce the levels of the phosphorylated substrate.[23][24]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of the target protein upon inhibitor binding, providing direct evidence of target engagement in intact cells.
-
-
Investigate Metabolic Stability:
-
Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism can lead to a lower effective concentration in cell-based assays.
-
Part 3: Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of purified kinases.
Objective: To determine the IC50 values of a 1H-pyrrolo[2,3-b]pyridine based inhibitor against a broad panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test inhibitor stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed.
-
In a microplate, add the kinase and the inhibitor dilutions. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure that the measured IC50 is a good approximation of the Ki.[17]
-
Allow the reaction to proceed for the optimized time and temperature.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol describes how to confirm that your inhibitor is engaging with its intended target in a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To assess the ability of the inhibitor to suppress the phosphorylation of a target kinase's substrate in a cell-based assay.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate, or a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal loading.
-
Data Analysis: Quantify the band intensities. Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band. Compare the normalized values in the inhibitor-treated samples to the vehicle control to determine the extent of target inhibition.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00308F [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 19. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Madelung Synthesis of 1H-Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the Madelung synthesis of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. Here, we will address common and unexpected byproducts, offering field-proven insights and evidence-based troubleshooting strategies in a direct question-and-answer format.
I. Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during the Madelung synthesis of 1H-pyrrolo[2,3-b]pyridines, providing a systematic approach to diagnosing and resolving them.
Question 1: My reaction yields are consistently low, or I'm not forming any of the desired 1H-pyrrolo[2,3-b]pyridine product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a Madelung synthesis is a frequent issue that can often be traced back to several key factors related to the reaction conditions and starting materials. The traditional Madelung synthesis is known for its vigorous reaction conditions, typically requiring a strong base and high temperatures (200–400 °C).[1]
Probable Causes & Recommended Actions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action(s) |
| Insufficient Basicity | The mechanism begins with a double deprotonation: one at the amide nitrogen and a crucial one at the benzylic position (the methyl or methylene group on the pyridine ring ortho to the amide).[2] If the base is not strong enough to generate the pyridylic carbanion, the key intramolecular cyclization step will not occur. | - Switch to a stronger base: If using alkoxides (e.g., NaOEt, KOtBu), consider more potent bases like sodium anilide, lithium diisopropylamide (LDA), or n-butyllithium (nBuLi).[3] The use of organolithium reagents often allows for significantly lower reaction temperatures.[1] - Ensure anhydrous conditions: Strong bases are highly reactive with water. Any moisture will quench the base and inhibit the necessary deprotonations. Use freshly distilled solvents and flame-dried glassware. |
| Inadequate Reaction Temperature | The classical Madelung synthesis requires substantial thermal energy to overcome the activation barrier for the intramolecular cyclization. | - Optimize temperature: If using traditional alkoxide bases, you may need to increase the temperature, sometimes up to 350-400 °C.[1] - Consider modern, milder methods: The Madelung-Houlihan variation, using bases like LDA or BuLi in THF, can often proceed at much lower temperatures, ranging from -20 to 25 °C, which can also help prevent degradation byproducts.[1][4] |
| Poor Quality Starting Materials | The purity of your starting N-(pyridin-2-yl)acetamide derivative is critical. Impurities can interfere with the reaction, quench the base, or lead to side reactions. | - Purify starting materials: Recrystallize or chromatograph your starting amide to ensure high purity. - Verify structure: Confirm the structure and purity of your starting material by NMR and mass spectrometry before proceeding. |
| Steric Hindrance | Bulky substituents on the pyridine ring or the acyl group can sterically hinder the intramolecular cyclization step where the carbanion attacks the amide carbonyl. The efficiency of the reaction is heavily dependent on the bulkiness of these groups.[1] | - Re-evaluate the synthetic route: If significant steric hindrance is unavoidable, the Madelung synthesis may not be the optimal route. Consider alternative syntheses for highly substituted 7-azaindoles, such as the Fischer indole synthesis, Larock synthesis, or palladium-catalyzed cross-coupling strategies.[3][5][6] |
Question 2: My TLC analysis shows multiple spots, indicating the formation of significant byproducts. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple byproducts is a hallmark challenge of the Madelung synthesis, often stemming from the harsh reaction conditions or competing reaction pathways. Identifying the nature of these byproducts is the first step toward mitigating their formation.
Common Byproduct Profile & Mitigation Strategies
| Observed Byproduct | Plausible Mechanism of Formation | Troubleshooting & Optimization Strategies |
| Unreacted Starting Material | Incomplete reaction due to issues outlined in Question 1 (insufficient base, temperature, etc.). | Refer to the solutions in Question 1 . Monitor the reaction by TLC to ensure it goes to completion.[4] |
| Hydrolysis Product (2-Amino-3-methylpyridine) | If water is present, the amide starting material can be hydrolyzed back to the corresponding amine, especially under high-temperature basic conditions. | - Ensure strictly anhydrous conditions: Use dry solvents and inert atmosphere (N₂ or Ar). |
| Products of Intermolecular Condensation | The highly reactive pyridylic carbanion intermediate can react with another molecule of the starting amide or other electrophiles present in the mixture, leading to dimers or oligomers. This is more likely if the intramolecular cyclization is slow. | - Use high dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over intermolecular reactions. - Slow addition: Add the starting material slowly to a solution of the base to maintain a low concentration of the substrate. |
| Ring-Opened or Rearranged Products | Under forcing conditions, the pyridine or the newly formed pyrrole ring can undergo cleavage or rearrangement. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali has been shown to cause ring-expansion to a 1,8-naphthyridine.[7] | - Employ milder conditions: This is the most effective strategy. Switch to a Madelung-Houlihan protocol with LDA or nBuLi at lower temperatures (-20 to 25 °C).[1] This minimizes the energy available for high-activation-energy side reactions. |
| 7-Azaindoline (Reduced Product) | Over-reduction can sometimes occur, especially if hydride sources are inadvertently present or if certain bases are used. The choice of base can be critical for chemoselectivity.[8] While more commonly observed in other azaindole syntheses, it's a possibility under certain reductive conditions. | - Change the base: The selection of the alkali-metal amide base can be crucial. For example, in related syntheses, LiN(SiMe₃)₂ has been shown to favor the formation of the reduced indoline, while KN(SiMe₃)₂ favors the aromatic indole.[8] - Ensure non-reducing conditions: Scrutinize all reagents for potential hydride impurities. |
Question 3: I'm attempting a modified Madelung synthesis on a substrate with other functional groups and observing unexpected side reactions. What should I be aware of?
Answer:
The strong bases and high temperatures of the classical Madelung synthesis are incompatible with many functional groups. Even the milder organolithium-based methods can be problematic.
Functional Group Incompatibility & Potential Byproducts:
-
Halogens (Cl, Br, I) on the Pyridine Ring: These can undergo elimination or nucleophilic aromatic substitution. In some cases, palladium-catalyzed reactions on halo-azaindoles have led to reduction (dehalogenation) as a side product.[9]
-
Ester or Cyano Groups: These are highly electrophilic and will be attacked by the strong bases (e.g., organolithiums) or the pyridylic carbanion intermediate.
-
Nitro Groups: While electron-withdrawing groups can facilitate the formation of the benzylic anion, they are also susceptible to reduction or other side reactions under harsh conditions.[10]
-
Protecting Groups: Many common protecting groups (e.g., SEM, Boc) are not stable to the strongly basic or high-temperature conditions. For example, SEM-deprotection can release formaldehyde, leading to interesting but undesired side products like tricyclic eight-membered rings or dimers.[9]
Workflow for Troubleshooting Functional Group Incompatibility:
Caption: Troubleshooting workflow for functional group incompatibility.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Madelung synthesis for 1H-pyrrolo[2,3-b]pyridines?
The synthesis is an intramolecular cyclization of an N-(pyridin-2-yl)acetamide derivative. The key steps are:
-
Double Deprotonation: A strong base abstracts protons from both the amide nitrogen and the methyl/methylene group on the pyridine ring ortho to the amide.[2]
-
Intramolecular Cyclization: The resulting pyridylic carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide group.[1][2]
-
Cyclization & Dehydration: This forms a five-membered ring intermediate.
-
Dehydration: Subsequent elimination of a water molecule (after workup) yields the aromatic 1H-pyrrolo[2,3-b]pyridine ring system.[11]
Caption: Key mechanistic steps of the Madelung synthesis.
Q2: Are there modern alternatives to the classical Madelung synthesis that are less prone to byproducts?
Yes. The harsh conditions of the original Madelung protocol have led to the development of several milder and more versatile methods for synthesizing the 7-azaindole core. These are often preferred, especially for complex or sensitive substrates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Larock, Buchwald-Hartwig, and Suzuki-Miyaura couplings are powerful tools for constructing the pyrrole ring onto a pyridine precursor.[3][6][9]
-
Chichibabin-like Cyclization: This involves the condensation of a lithiated picoline with a nitrile (e.g., benzonitrile) to form the pyrrole ring.[8][12]
-
Fischer Indole Synthesis: While less common for azaindoles due to the electron-deficient nature of the pyridine ring, modifications have made this a viable route for certain isomers.[3][6]
-
Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted 4- and 6-azaindoles.[5]
Q3: How do electron-donating or electron-withdrawing groups on the starting material affect the reaction?
The electronic nature of substituents can have a profound impact on the reaction's efficiency and required conditions.
-
Electron-Withdrawing Groups (EWGs): An EWG on the pyridine ring or the acyl group can increase the acidity of the ortho-methyl/methylene protons, facilitating the formation of the carbanion. This often allows the reaction to proceed under milder conditions and can increase the yield.[1][10]
-
Electron-Donating Groups (EDGs): EDGs on the pyridine ring can decrease the acidity of the ortho-methyl/methylene protons, making the deprotonation step more difficult. This may necessitate stronger bases or higher temperatures.[1]
III. Experimental Protocols
Protocol 1: General Procedure for Madelung-Houlihan Synthesis (Milder Conditions)
This protocol is adapted for milder conditions, which can help minimize byproduct formation.
Materials:
-
N-(3-methylpyridin-2-yl)acetamide derivative
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (nBuLi) or Lithium Diisopropylamide (LDA) solution in hexanes/THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add the N-(pyridin-2-yl)acetamide derivative (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Slowly add the LDA or nBuLi solution (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4] Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. References
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. --INVALID-LINK--
-
Wikipedia contributors. (2023). Madelung synthesis. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Press, N. J., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3359. --INVALID-LINK--
-
BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support. --INVALID-LINK--
-
BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis. BenchChem Technical Support. --INVALID-LINK--
-
Taber, D. F., & Stachel, S. J. (2011). Madelung Indole Synthesis. Organic Syntheses, 88, 68. --INVALID-LINK--
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. --INVALID-LINK--
-
Kloster, R. A., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(18), 6326–6329. --INVALID-LINK--
-
Fernández, G. Madelung synthesis of indole. Química Orgánica. --INVALID-LINK--
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. --INVALID-LINK--
-
Asfandyar, M. (2021). The Madelung Synthesis. YouTube. --INVALID-LINK--
-
Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 927-951. --INVALID-LINK--
References
- 1. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 2. Madelung synthesis of indole [quimicaorganica.org]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. benchchem.com [benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Oral Bioavailability of 1H-pyrrolo[2,3-b]pyridine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing the oral bioavailability of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The 7-azaindole scaffold is a valuable pharmacophore, particularly in kinase inhibitor design, but its derivatives often present significant bioavailability hurdles.[1][2] This document offers a systematic approach to diagnosing and overcoming these issues.
Introduction: The Oral Bioavailability Challenge
Oral bioavailability (F) is the fraction of an administered drug that reaches systemic circulation.[3] It is a critical determinant of a drug's therapeutic efficacy and is governed by a complex interplay of factors.[3][4] For 1H-pyrrolo[2,3-b]pyridine candidates, the primary obstacles often relate to poor aqueous solubility and/or extensive first-pass metabolism.[5] This guide will walk you through identifying and solving these multifaceted challenges.
Part 1: Foundational Troubleshooting & Characterization
This section addresses the essential first steps when a promising 1H-pyrrolo[2,3-b]pyridine candidate exhibits poor oral bioavailability in early preclinical studies.
FAQ 1: My 1H-pyrrolo[2,3-b]pyridine derivative shows very low exposure after oral dosing in rats. Where do I begin?
A systematic approach is critical to efficiently identify the root cause.[6] Before attempting complex formulation strategies, you must first build a comprehensive physicochemical and biopharmaceutical profile of your compound. This initial data serves as the foundation for all subsequent, rational formulation design.
The overall process can be visualized as a decision-making workflow.
Caption: Systematic workflow for troubleshooting poor oral bioavailability.
Key initial characterization steps are summarized in the table below:
| Parameter | Experimental Method | Causality & Implication for Bioavailability |
| Aqueous Solubility | Kinetic & Thermodynamic solubility assays in buffers (pH 1.2, 4.5, 6.8) and Simulated GI Fluids (FaSSIF, FeSSIF) | Fundamental Driver: A drug must be in solution to be absorbed. Poor solubility is a primary cause of low bioavailability for many new chemical entities.[7] pH-dependent solubility can predict where precipitation may occur in the GI tract.[8] |
| pKa | Potentiometric titration, UV-spectrophotometry | Predicts Ionization: The 1H-pyrrolo[2,3-b]pyridine core is weakly basic. The pKa determines the ionization state at different GI tract pH values, which directly impacts both solubility and permeability. |
| LogP / LogD | Shake-flask method, HPLC-based methods | Measures Lipophilicity: This value predicts the compound's ability to partition into lipid membranes. An optimal LogP (typically 1-3) is needed; too high can limit solubility, too low can limit permeability.[3] |
| Solid-State Properties | Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Identifies Form: Determines if the compound is crystalline or amorphous and identifies polymorphs. Different polymorphs can have vastly different solubilities and dissolution rates.[7] A high melting point often correlates with low solubility ('brick-dust' molecules).[9] |
Once this baseline data is established, you can move to in vitro assays to pinpoint the primary absorption barrier.
Part 2: Diagnosing and Solving Solubility-Limited Absorption
If your characterization reveals low aqueous solubility (<10 µg/mL) as a likely culprit, the following strategies are recommended.
FAQ 2: My compound has pH-dependent solubility and likely precipitates in the intestine. What are the best formulation approaches?
This is a classic problem for weakly basic compounds like many 7-azaindole derivatives. They may dissolve in the acidic environment of the stomach but then precipitate upon entering the higher pH of the small intestine.[10] The goal is to create a formulation that enhances solubility and maintains a supersaturated state long enough for absorption to occur.[11]
The most powerful and widely used strategies fall into three main categories:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug at a molecular level within a polymer matrix prevents crystallization and can dramatically increase aqueous solubility and dissolution.[10][12]
-
Particle Size Reduction: Decreasing particle size to the sub-micron (nanosuspension) or micron level (micronization) increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][9]
-
Lipid-Based Formulations: For highly lipophilic ('grease-ball') compounds, dissolving the drug in oils and surfactants, such as in a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization and absorption.[7][13]
The diagram below illustrates the mechanism by which ASDs enhance oral absorption.
Caption: ASDs enhance absorption by creating a supersaturated state.
Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading in the ASD formulation. | Poor solubility of the drug in the chosen spray-drying solvent or polymer. | Screen different solvent systems (e.g., dichloromethane/methanol mixtures) to improve solubility.[10] Evaluate polymers with higher solubilizing capacity for your API (e.g., Soluplus®, PVP/VA 64).[11] |
| ASD shows signs of recrystallization during stability testing. | The polymer is not adequately stabilizing the amorphous drug. Moisture has been absorbed, lowering the glass transition temperature (Tg) and increasing molecular mobility. | Select a polymer with a higher Tg and strong specific interactions (e.g., hydrogen bonding) with your drug.[11] Ensure final product is dried thoroughly and stored in moisture-protective packaging. |
| In vivo performance is poor despite good in vitro dissolution. | The supersaturated state is lost too quickly in the GI tract (rapid precipitation). | Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC or PVP can help maintain supersaturation for a longer duration, allowing more time for absorption.[10] |
FAQ 3: Can salt formation improve the bioavailability of my weakly basic 1H-pyrrolo[2,3-b]pyridine candidate?
Yes, salt formation is a common and effective strategy to improve the dissolution rate and solubility of ionizable drugs.[14][15] For a weakly basic compound, forming a salt with an appropriate acid can significantly enhance its aqueous solubility.[16]
However, there are critical considerations:
-
pKa Rule: A general guideline is that the pKa of the acid counter-ion should be at least 2 units lower than the pKa of your basic drug to ensure stable salt formation.[17]
-
Common Ion Effect: Be cautious when forming hydrochloride (HCl) salts. The high concentration of chloride ions in the stomach's gastric acid can suppress the dissolution of an HCl salt, potentially negating the benefit.[17]
-
Stability: Not all salts are physically or chemically stable. It is essential to screen a variety of counter-ions and fully characterize the resulting salts for properties like hygroscopicity, stability, and crystallinity.[17][18]
Part 3: Addressing Permeability and Efflux Challenges
If your compound has adequate solubility but still shows poor bioavailability, the limiting factor may be its inability to cross the intestinal epithelium.
FAQ 4: How do I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are proteins in the intestinal wall that actively pump drugs back into the GI lumen, thereby limiting their absorption.[6][19][20]
The most common in vitro model for assessing permeability and efflux is the Caco-2 cell permeability assay .[21] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[21]
The experiment measures the apparent permeability coefficient (Papp) in two directions:
-
Apical (A) to Basolateral (B): Simulates drug absorption from the gut into the blood.
-
Basolateral (B) to Apical (A): Simulates efflux from the blood back into the gut.
An efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
An ER > 2 is generally considered an indication that the compound is a substrate for active efflux. [10]
If your compound is identified as a P-gp substrate, strategies to overcome this include medicinal chemistry efforts to design analogues that avoid the transporter or co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism.[10]
FAQ 5: When should I consider a prodrug approach?
A prodrug strategy is an excellent option when the parent drug has a fundamental liability that is difficult to address through formulation alone, such as very low permeability or high presystemic metabolism.[22][23][24] A prodrug is a chemically modified, inactive version of the drug that is designed to overcome a specific barrier and then convert to the active parent drug in vivo.[25]
Common Prodrug Strategies:
-
To Enhance Permeability: A lipophilic moiety can be temporarily attached to a polar drug to increase its passive diffusion across the intestinal membrane.[24]
-
To Improve Solubility: A polar or ionizable group (e.g., a phosphate) can be added to a poorly soluble drug to create a more soluble prodrug, which can be particularly useful for mitigating pH-dependent absorption issues.[22][26]
-
To Target Transporters: Prodrugs can be designed to be recognized by nutrient uptake transporters (e.g., PEPT1) to facilitate active transport into the cell.[25]
Part 4: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is a standard method for producing ASDs at a laboratory scale.
Objective: To prepare a 1:3 drug-to-polymer ratio ASD of a 1H-pyrrolo[2,3-b]pyridine candidate.
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivative (1.0 g)
-
Polymer: Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64) (3.0 g)
-
Solvent: Dichloromethane/Methanol (1:1, v/v), sufficient to fully dissolve solids.
Equipment:
-
Laboratory-scale spray dryer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Carefully weigh and dissolve 1.0 g of the drug and 3.0 g of PVP/VA 64 in the 1:1 dichloromethane/methanol solvent mixture. Stir until a clear solution is obtained.[10]
-
Set the spray dryer parameters. Typical starting parameters are:
-
Inlet Temperature: 120 °C
-
Outlet Temperature: 60-70 °C
-
Feed Pump Rate: 5 mL/min
-
Atomizing Air Flow: 600 L/h[10]
-
-
Prime the system with the pure solvent before introducing the drug/polymer solution.
-
Spray dry the entire solution, ensuring consistent operation.
-
Collect the resulting dry powder from the cyclone collector.
-
Transfer the collected powder to a vacuum oven and dry at 40 °C for at least 24 hours to remove any residual solvent.[10]
-
Crucial Final Step: Characterize the final product using PXRD and DSC to confirm that the drug is in an amorphous state and to determine the glass transition temperature (Tg) of the dispersion.[10]
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess the dissolution rate and extent of an ASD formulation in a biorelevant medium.
Materials:
-
ASD formulation equivalent to 10 mg of active compound.
-
Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
USP Apparatus II (Paddle)
Procedure:
-
Prepare the FaSSIF medium according to the established recipe. Pre-heat the medium in the dissolution vessels to 37 ± 0.5 °C.
-
Place a quantity of the ASD formulation equivalent to 10 mg of the drug into each vessel.
-
Begin the test, setting the paddle speed to 75 rpm.[10]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Immediately filter the samples through a 0.22 µm filter to remove undissolved particles.
-
Replenish the dissolution medium with an equal volume of fresh, pre-heated medium after each sampling.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time. Compare the dissolution profile of the ASD to the unformulated, crystalline drug.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. droracle.ai [droracle.ai]
- 19. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Methods for 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique structural features of this scaffold—namely the basic nitrogen atoms of the pyrrolopyridine core and the nonpolar cyclopropyl group—present specific purification hurdles that require a nuanced approach.
This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, helping you not only to solve current problems but also to build a robust purification strategy for future analogs.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a crude this compound analog?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the most practical initial purification step. It is highly versatile for removing baseline impurities, unreacted starting materials, and by-products with significantly different polarities. However, due to the basic nature of the pyrrolopyridine core, it is crucial to modify the mobile phase to achieve optimal results.
Q2: My compound is streaking or "tailing" badly on my TLC plate and chromatography column. What's happening and how do I fix it?
A2: This is the most common issue faced with nitrogen-containing heterocycles.[1] The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and often irreversibly interact with the basic nitrogen atoms in your molecule. This leads to poor peak shape, streaking, and sometimes, complete loss of the compound on the column.
To fix this, you must neutralize or "cap" these acidic sites . The easiest way is to add a small amount of a basic modifier to your mobile phase, such as:
-
0.1-1% Triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol solvent system.
-
0.1-1% Ammonium Hydroxide (NH₄OH) , typically added to the methanol portion of a DCM/MeOH mobile phase.
Q3: I've performed flash chromatography, but NMR analysis still shows a persistent impurity with a very similar Rf value. What should I do next?
A3: This indicates you are likely dealing with a closely related structural isomer or a by-product that has nearly identical polarity to your target compound. At this point, you need to switch to a higher-resolution technique or a method with different selectivity.
-
Recrystallization: If your compound is a solid and of sufficient purity (>90%), this is an excellent and scalable next step.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity, offering a different selectivity mechanism ("orthogonality") to normal-phase silica gel.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful tool used extensively in the pharmaceutical industry for challenging separations, including isomers.[2][3][4] It often provides unique selectivity and faster, more environmentally friendly purifications compared to traditional HPLC.[5][6]
Q4: My compound appears to be decomposing on the silica column, leading to low recovery. What are my options?
A4: If your analog is sensitive to the acidic nature of silica, you have several options:
-
Deactivate the Silica: Pre-treat the column by flushing it with your mobile phase containing a basic modifier (e.g., 1% Et₃N in hexanes) before loading your sample.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time your compound spends on the stationary phase.
-
Avoid Silica Altogether: If the compound is highly sensitive, proceed directly to recrystallization from the crude material or opt for reverse-phase chromatography.
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental observations in a detailed question-and-answer format.
Scenario 1: Issues in Column Chromatography
Question: I've tried adding triethylamine, but my separation is still poor. My product and a key impurity are co-eluting. How can I improve the resolution?
Answer: When a basic modifier isn't enough, you need to fundamentally change the selectivity of your chromatographic system. This is achieved by altering the mobile phase, the stationary phase, or both.
Troubleshooting Workflow: Improving Flash Chromatography Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Explanation:
-
Optimize the Modifier: Ensure you have enough base. Sometimes 0.1% is insufficient; increase it incrementally up to 1-2%.
-
Change the Solvent System: The interaction between your compound, the solvent, and the stationary phase is a delicate balance. Switching from a common ethyl acetate/hexanes system to dichloromethane/methanol can dramatically alter selectivity. Dichloromethane offers different dipole interactions, while methanol is a strong hydrogen bond donor and acceptor, which can disrupt the problematic interactions with silica.
-
Change the Stationary Phase:
-
Reverse-Phase (C18) silica is an excellent orthogonal choice. Instead of a polar stationary phase and non-polar mobile phase, you use a non-polar stationary phase (C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Elution order is often inverted; less polar compounds elute later.
-
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for purifying drug-like molecules.[2][3] It utilizes supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. By using alcohol modifiers and sometimes basic additives, SFC can provide separation for isomers that are inseparable by HPLC.[4]
-
Scenario 2: Challenges with Recrystallization
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens for one of two reasons:
-
The boiling point of your chosen solvent is higher than the melting point of your compound.
-
The solution is supersaturated to a very high degree, often due to rapid cooling or the presence of impurities that inhibit crystal nucleation.
Solutions to Oiling Out: [7][8]
-
Slow Down Cooling: After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly on the benchtop before placing it in an ice bath or refrigerator.
-
Use More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Switch to a Solvent Pair System: This is often the most effective solution. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (turbid). Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
| Solvent Combination | Good Solvent (High Polarity) | Poor Solvent (Low Polarity) | Common Use Case |
| General Purpose | Acetone | Hexanes | For moderately polar compounds. |
| Polar Compounds | Methanol or Ethanol | Water | For highly polar or hydrogen-bonding analogs. |
| Less Polar Compounds | Dichloromethane (DCM) | Hexanes | For analogs with larger non-polar groups. |
| Alternative | Tetrahydrofuran (THF) | Hexanes | Good general-purpose alternative to Acetone. |
| Caption: Common solvent pairs for recrystallization of nitrogen-containing heterocycles. |
Detailed Experimental Protocols
Protocol 1: Method Development for Flash Chromatography with a Basic Modifier
-
TLC Analysis: a. Prepare a stock solution of your crude material (~10 mg/mL in DCM or EtOAc). b. On a TLC plate, spot your crude material in three separate lanes. c. Develop each lane in a different mobile phase system containing 0.5% Et₃N. For example:
- Lane 1: 20% Ethyl Acetate in Hexanes + 0.5% Et₃N
- Lane 2: 30% Ethyl Acetate in Hexanes + 0.5% Et₃N
- Lane 3: 50% Ethyl Acetate in Hexanes + 0.5% Et₃N d. Visualize under UV light. The ideal solvent system will give your product an Rf value of ~0.25-0.35 and show clear separation from major impurities.
-
Column Preparation: a. Select a silica column size appropriate for your sample amount (typically a 100:1 ratio of silica:crude compound by weight). b. Equilibrate the column with a starting mobile phase of low polarity (e.g., 5% EtOAc in Hexanes + 0.5% Et₃N) for at least 3-5 column volumes.
-
Sample Loading: a. Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your equilibrated column. b. Wet Loading: If dry loading is not possible, dissolve your sample in the minimum amount of the weakest possible solvent (ideally your starting mobile phase) and inject it onto the column.
-
Elution and Fraction Collection: a. Begin elution with the low-polarity starting mobile phase. b. Gradually increase the percentage of the more polar solvent (the "eluent") according to a linear or step gradient. c. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is a highly effective technique for purifying challenging mixtures, including chiral and achiral compounds.[2][3][4]
General Purification Workflow
Caption: General workflow for purification using SFC.
-
Sample Preparation: Due to the nature of the CO₂ mobile phase, sample solubility is critical. Dissolve your sample completely in Methanol (MeOH) or a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH).[2] Any precipitation can block the system.
-
Analytical Screening: a. Screen the sample on an analytical SFC system, ideally with a mass spectrometer (MS) detector. b. Test a variety of achiral columns (e.g., 2-Ethylpyridine, Diol, Silica). c. Screen different alcohol co-solvents (typically Methanol or Ethanol). d. For basic compounds like these, add a basic additive to the co-solvent (e.g., 0.2% Ammonium Hydroxide).[3]
-
Scale-Up to Preparative SFC: a. Once optimal analytical conditions are found, transfer the method to a preparative SFC system with the same column chemistry. b. The larger scale may require minor adjustments to the gradient and flow rate to maintain resolution.
-
Fraction Collection and Processing: a. Inject the sample and collect the fractions corresponding to your product's peak. MS-triggered fraction collection is highly efficient. b. The fractions collected from SFC are primarily composed of the alcohol co-solvent, as the CO₂ evaporates upon depressurization. This significantly reduces the time required for solvent evaporation compared to reverse-phase HPLC.[2]
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing the 1H-pyrrolo[2,3-b]pyridine Scaffold for Superior ADME Properties
Welcome to the technical support center dedicated to the medicinal chemistry of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. As a privileged structure in numerous drug discovery programs, particularly in kinase inhibitor development, mastering the modification of this core to achieve a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for advancing lead candidates.[1][2][3] This guide, presented in a question-and-answer format, provides in-depth, field-proven insights and troubleshooting strategies to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My lead 7-azaindole compound shows promising potency but has poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a frequent hurdle for aromatic heterocyclic compounds. The 7-azaindole scaffold, while generally offering better solubility than its indole counterpart due to the additional nitrogen atom, can still present challenges, especially with lipophilic substitutions.[1][2]
Initial Strategies:
-
Salt Formation: If your compound has a basic handle (e.g., a pyridine nitrogen or an appended amine), salt formation with a pharmaceutically acceptable acid is the most straightforward approach to significantly enhance solubility.
-
Introduce Polar Functionality: Strategically introduce polar groups that can engage in hydrogen bonding with water. Common modifications include the addition of hydroxyl (-OH), amino (-NH2), or small polar heterocycles.
-
Disrupt Planarity: Highly planar molecules tend to pack more efficiently in a crystal lattice, leading to lower solubility. Introducing non-planar, three-dimensional structural elements can disrupt this packing. Consider adding sp3-hybridized linkers or substituents.
A study on 3,5-disubstituted-7-azaindoles demonstrated that introducing aliphatic groups, particularly those containing a basic nitrogen, dramatically improved aqueous solubility.[4]
Q2: My 7-azaindole derivative is rapidly metabolized in human liver microsomes (HLM). How do I identify the metabolic "hotspots" and block them?
A2: Rapid metabolism is a major cause of poor in vivo exposure. For the 7-azaindole scaffold, metabolic liabilities often reside on the electron-rich pyrrole ring and its substituents, as well as on appended lipophilic moieties.
Identifying Metabolic Hotspots:
The first step is to perform a metabolite identification study using human liver microsomes (or hepatocytes) and LC-MS/MS. This will help pinpoint the sites of oxidation, hydroxylation, or other metabolic transformations.
Common Metabolic Pathways & Blocking Strategies:
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions of the pyrrole ring are susceptible to oxidation.[5]
-
Blocking Strategy: Substitution at these positions can sterically hinder or electronically deactivate them towards metabolism. For instance, methylation or fluorination at a metabolically active carbon can be effective. A study on influenza inhibitors identified oxidation at the C2 position of the 7-azaindole ring by aldehyde oxidase (AO) as a primary metabolic pathway.[5] Substituting the C2 position with groups that are not AO substrates, such as a hydroxymethyl group, significantly enhanced stability in human liver cytosol.[5]
-
-
Oxidation of Substituents: Lipophilic substituents, particularly those with benzylic protons or terminal methyl groups, are common sites of hydroxylation.
-
Blocking Strategy: Replace a metabolically labile hydrogen with a fluorine or a methyl group. For example, a terminal -CH3 group can be replaced with a -CF3 group.
-
-
N-Dealkylation: If you have an alkyl group on the pyrrole nitrogen (N1), N-dealkylation can occur.
-
Blocking Strategy: Consider replacing the N-alkyl group with a group that is more resistant to metabolism, such as a cyclopropylmethyl group, or explore if an unsubstituted N-H is tolerated for activity.
-
A lead optimization study on 3,5-disubstituted-7-azaindoles identified an N-alkyl pyrazole moiety as a major metabolic liability. Replacing this group led to a significant reduction in clearance in human liver microsomes.[4]
Troubleshooting Guides
Issue 1: Low and Variable Permeability in Caco-2 Assays
You are evaluating a series of 7-azaindole derivatives in a bidirectional Caco-2 permeability assay. You observe low apparent permeability (Papp) values in the apical-to-basolateral (A-B) direction and high variability between experiments. Furthermore, the mass balance (recovery) is consistently low (<70%).
Underlying Causes & Troubleshooting Workflow:
Low recovery is a common issue for lipophilic compounds in Caco-2 assays and is often the root cause of inaccurate permeability measurements.[6] The compound may be binding non-specifically to the plastic of the assay plate or accumulating within the cell monolayer.
Caption: Workflow for troubleshooting low Caco-2 recovery.
Experimental Protocols:
Protocol 1: Caco-2 Permeability Assay with Bovine Serum Albumin (BSA)
This protocol is adapted for lipophilic compounds that exhibit poor recovery.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a stock solution of your 7-azaindole compound in DMSO. Dilute the stock solution with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration. The final DMSO concentration should typically be ≤1%.
-
Assay Setup (A-B Permeability):
-
Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer containing 4% BSA to the basolateral (receiver) compartment.[6]
-
Add the dosing solution to the apical (donor) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Recovery Calculation:
-
Recovery (%) = [(Final concentration in receiver * Volume of receiver) + (Final concentration in donor * Volume of donor)] / (Initial concentration in donor * Volume of donor) * 100
-
Issue 2: High Efflux Ratio Suggesting P-glycoprotein (P-gp) Substrate Liability
In your bidirectional Caco-2 assay, you find that the Papp in the basolateral-to-apical (B-A) direction is significantly higher than in the A-B direction, resulting in an efflux ratio (ER = Papp(B-A) / Papp(A-B)) greater than 2. This suggests your compound is a substrate of an efflux transporter, likely P-gp, which is highly expressed in Caco-2 cells.
Causality and Next Steps:
An efflux ratio greater than 2 is a strong indicator of active transport out of the cell, which can limit oral absorption and brain penetration.[7] The next step is to confirm if P-gp is the transporter responsible.
Caption: Decision workflow for high efflux ratio in Caco-2 assays.
Strategies to Reduce P-gp Efflux:
-
Reduce Lipophilicity: P-gp substrates are often lipophilic. Reducing the cLogP of your compound can decrease its affinity for the transporter.
-
Introduce Hydrogen Bond Donors: Increasing the number of hydrogen bond donors can sometimes disrupt the interactions required for P-gp recognition and transport.
-
Masking Recognition Motifs: While there is no universal P-gp pharmacophore, certain structural features are common. Small structural modifications, such as changing stereochemistry or altering the position of polar groups, can sometimes abrogate P-gp efflux.
Data Summary Table:
The following table summarizes hypothetical ADME data for a series of 7-azaindole analogs, illustrating the impact of structural modifications.
| Compound | Modification | Kinetic Solubility (µM) | HLM Stability (t½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | C3-phenyl | 5 | 15 | 1.1 | 47 |
| Analog 1 | C3-(4-hydroxyphenyl) | 50 | 18 | 2.5 | 25 |
| Analog 2 | C3-phenyl, C2-methyl | 4 | 65 | 1.0 | 45 |
| Analog 3 | C3-(pyridin-4-yl) | 75 | 12 | 3.0 | 15 |
This is illustrative data based on trends reported in the literature.[4][7]
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Isomeric Duel: A Comparative Analysis of 4-Azaindole and 7-Azaindole in Kinase Binding
In the landscape of kinase inhibitor design, the azaindole scaffold stands as a privileged framework, celebrated for its remarkable ability to mimic the adenine hinge-binding motif of ATP.[1] This bioisosteric relationship has propelled azaindole derivatives to the forefront of drug discovery, with the nitrogen atom's position within the pyridine ring playing a pivotal role in modulating binding affinity, selectivity, and overall drug-like properties.[1][2] Among the various isomers, 4-azaindole and 7-azaindole have garnered significant attention, each presenting a unique set of advantages and disadvantages in their interaction with the kinase hinge region. This guide offers an in-depth, objective comparison of these two prominent isomers, supported by experimental data and structural insights to inform rational drug design.
At a Glance: Key Distinctions in Kinase Hinge Engagement
The fundamental difference between 4-azaindole and 7-azaindole lies in their hydrogen bonding patterns with the kinase hinge, a critical interaction for ATP-competitive inhibitors.
| Feature | 4-Azaindole | 7-Azaindole |
| Primary Hinge Interaction | Typically forms a single, crucial hydrogen bond via the N4-H group with a backbone carbonyl in the kinase hinge region. The pyrrolic N-H can also serve as a hydrogen bond donor.[3] | Characteristically forms a bidentate hydrogen bond with the kinase hinge, where the pyrrolic N-H acts as a donor and the N7 atom functions as an acceptor.[3] |
| Binding Potency | Can demonstrate superior potency for specific kinases, such as p38α MAP kinase, by engaging in favorable interactions with particular residues like Lys53.[3] | Generally a highly effective and widely utilized hinge binder, integral to the design of numerous potent and approved kinase inhibitors.[3] |
| Isomer Preference | The preference for this isomer is kinase-dependent. It is a favored scaffold for certain p38 MAP kinase inhibitors.[3] | The choice of this isomer is also kinase-dependent. While broadly effective, it may be less optimal than other isomers for specific kinases like Cdc7.[3] |
| Physicochemical Properties | Generally exhibits significantly improved aqueous solubility compared to the parent indole scaffold.[4] | Also demonstrates enhanced aqueous solubility over indole, contributing to more favorable drug-like properties.[4] |
The Decisive Factor: Kinase-Dependent Potency and Selectivity
While the bidentate interaction of 7-azaindole often suggests a stronger binding affinity, the "better" scaffold is ultimately determined by the specific topology of the kinase active site. The following case studies illustrate this critical principle.
The Case of Cdc7 Kinase: An Unexpected Preference
In the pursuit of inhibitors for cell division cycle 7 (Cdc7) kinase, a study revealed that 5-azaindole derivatives displayed potent inhibitory activity. Conversely, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[2][5] This finding underscores that the positioning of the nitrogen atom is paramount for optimal interaction with the Cdc7 active site, and in this context, the 7-azaindole's bidentate hydrogen bonding capability did not translate to superior potency.
c-Met and VEGFR2: A Favorable Landscape for 4- and 7-Azaindoles
For other kinases, both 4- and 7-azaindole scaffolds have proven to be effective. Potent inhibitors of c-Met kinase have been developed using both 4-azaindole and 7-azaindole cores, achieving IC50 values in the low nanomolar range.[5][6] Similarly, in the context of VEGFR2 inhibition, a 7-azaindole derivative was found to be a potent inhibitor, while the corresponding 4-azaindole analog was approximately 10-fold less active.[3]
p38α MAP Kinase: The Advantage of a Singular, Powerful Interaction
Research into p38α MAP kinase inhibitors has highlighted a scenario where the 4-azaindole scaffold is preferred. The 4-nitrogen of the 4-azaindole core forms a critical hydrogen bond with Lys53 in the ATP binding site, leading to a significant enhancement in inhibitory potential compared to other azaindole analogs.[3] This demonstrates that a single, well-placed hydrogen bond can be more impactful than a bidentate interaction if it leads to a more optimal overall fit within the active site.
Quantitative Insights: A Comparative Look at Inhibitory Activity
Direct head-to-head comparisons of 4-azaindole and 7-azaindole within the same inhibitor series are not extensively documented in the literature. However, by synthesizing data from various studies, a general understanding of their relative performance can be gleaned.
Table 1: Comparative Inhibitory Activity of Azaindole Isomers Against Various Kinases
| Azaindole Isomer | Target Kinase | IC50 (nM) | Notes |
| 7-Azaindole derivative | VEGFR2 | 37 | [3] |
| 4-Azaindole derivative | VEGFR2 | ~370 | Stated to be ~10-fold higher than the 7-azaindole analog.[3] |
| 7-Azaindole derivative | GSK3β | Inactive | [3] |
| 6-Azaindole derivative | GSK3β | 9 | Highlights isomer-specific selectivity.[3] |
| 4-Azaindole derivative | c-Met | 20 (for derivative 63) | [2] |
| 7-Azaindole derivative | c-Met | Potent inhibitors developed | [2] |
| 4-Azaindole derivative | PAK1 | Ki <10nM | Superior biochemical activity reported for a series of inhibitors.[7] |
| 5-Azaindole derivative | Cdc7 | Potent inhibition | [2][5] |
| 4-, 6-, 7-Azaindole derivatives | Cdc7 | Lower activity and selectivity | [2][5] |
Structural Basis of Interaction: A Tale of Two Binding Modes
The differential binding of 4- and 7-azaindole to the kinase hinge is best understood through structural analysis. While a direct comparative crystal structure of both isomers in the same kinase is elusive in the literature, we can infer their binding modes from existing structures.
7-Azaindole: The co-crystal structure of vemurafenib (a 7-azaindole-containing drug) with BRAF kinase provides a classic example of the bidentate hinge interaction. The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a hinge residue, while the N7 atom accepts a hydrogen bond from a backbone N-H of another hinge residue.[8]
4-Azaindole: In the case of 4-azaindole inhibitors, for instance with c-Met kinase, the N4-H is observed to form a key hydrogen bond with a backbone carbonyl of a hinge residue.[9] The pyrrole N-H may also engage in a hydrogen bond, but the defining interaction is often through the pyridine nitrogen.
Experimental Protocols for Comparative Analysis
To facilitate a direct and rigorous comparison of 4-azaindole and 7-azaindole scaffolds, the following experimental workflows are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (matched pairs of 4- and 7-azaindole derivatives)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the luminescence signal against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 2: Biophysical Binding Assay (e.g., Surface Plasmon Resonance - SPR)
SPR provides quantitative information on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of an inhibitor to its target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target kinase
-
Immobilization buffer and running buffer
-
Test compounds
-
Regeneration solution
Procedure:
-
Immobilize the purified kinase onto the sensor chip surface.
-
Prepare a series of concentrations of the test compounds in running buffer.
-
Inject the compound solutions over the immobilized kinase surface and monitor the change in the SPR signal (response units).
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Analyze the sensorgrams to determine the ka, kd, and KD values.
Protocol 3: Kinase Selectivity Profiling
To assess the selectivity of the azaindole isomers, it is crucial to screen them against a broad panel of kinases.
Procedure:
-
Select a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., Eurofins DiscoverX, Promega).
-
Provide the matched-pair 4- and 7-azaindole compounds at a specified concentration (e.g., 1 µM).
-
The service provider will perform kinase activity or binding assays for each compound against the panel.
-
Analyze the percentage of inhibition for each kinase to determine the selectivity profile of each isomer. A compound is generally considered selective if it inhibits a small number of kinases with high potency.
Protocol 4: X-ray Crystallography
Determining the co-crystal structure of the kinase-inhibitor complex provides the most definitive evidence of the binding mode.
Procedure:
-
Express and purify the target kinase domain.
-
Screen for crystallization conditions of the kinase in the presence of the 4- or 7-azaindole inhibitor.
-
Optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure to visualize the inhibitor's binding pose and its interactions with the active site residues.
-
Overlay the structures of the 4-azaindole and 7-azaindole complexes to directly compare their binding modes.
Visualizing the Logic: A Path to Lead Optimization
The journey from initial screening to a lead compound involves a logical progression of experiments to thoroughly characterize the inhibitor.
Caption: A typical experimental workflow for the screening and characterization of kinase inhibitors.
Conclusion: A Strategic Choice in Drug Design
The comparative analysis of 4-azaindole and 7-azaindole reveals that neither scaffold is universally superior. While 7-azaindole's ability to form a bidentate hydrogen bond with the kinase hinge is a powerful and frequently exploited feature, the specific architecture of the ATP-binding pocket ultimately dictates the optimal isomer. The 4-azaindole scaffold can offer advantages in potency and selectivity for certain kinases and often provides favorable physicochemical properties.
For the modern medicinal chemist, the choice between these two isomers should be a data-driven decision, ideally informed by early-stage screening of matched-pair analogs and, where possible, structural biology. Understanding the nuanced interplay between the inhibitor scaffold and the target kinase is paramount to the successful design of the next generation of potent and selective kinase inhibitors.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives as anti-cancer agents. We will delve into the critical experimental workflows, compare their efficacy against established alternatives, and provide the scientific rationale behind each methodological step.
Introduction: The Emergence of 1H-pyrrolo[2,3-b]pyridines in Oncology
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, targeting these enzymes offers a promising therapeutic strategy. Various derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed to target a range of kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4][5][6][7]
This guide will provide a systematic approach to validate the efficacy and elucidate the mechanism of action of these compounds, using colorectal and breast cancer as primary examples.
Elucidating the Mechanism of Action: A Multi-Faceted Approach
Validating the mechanism of action of a novel anti-cancer compound is a multi-step process that begins with broad cellular effects and progressively narrows down to specific molecular interactions. This workflow ensures a comprehensive understanding of the drug's activity and builds a strong case for its therapeutic potential.
Experimental Workflow for Validating 1H-pyrrolo[2,3-b]pyridine Derivatives
Caption: A stepwise workflow for validating the anticancer mechanism of 1H-pyrrolo[2,3-b]pyridine derivatives.
Phase 1: Foundational In Vitro Cellular Assays
The initial phase of validation focuses on observing the macroscopic effects of the 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The choice of cell line is critical and should be based on the cancer type being targeted and the known genetic background of the cells. For instance, HCT116 cells, which have a mutation in the KRAS proto-oncogene, are a widely used model for colorectal cancer research.[8] For triple-negative breast cancer, the MDA-MB-231 cell line is a common choice due to its aggressive and metastatic properties.[9][10]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116 or MDA-MB-231) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Investigating Programmed Cell Death: Apoptosis Assays
A decrease in cell viability can be due to either necrosis or apoptosis (programmed cell death). A hallmark of many successful cancer therapies is the induction of apoptosis. Western blotting for key apoptotic markers can confirm this mechanism.[14][15]
Key Apoptotic Markers for Western Blot Analysis:
-
Cleaved Caspase-3: Caspase-3 is an executioner caspase that, when cleaved, becomes active and orchestrates the dismantling of the cell.[3]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved by activated caspase-3, rendering it inactive.[3]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a key determinant of whether a cell will undergo apoptosis.
Step-by-Step Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with the 1H-pyrrolo[2,3-b]pyridine derivative at its IC50 concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[14]
Phase 2: Target Engagement and Signaling Pathway Analysis
Once the cellular effects are established, the next phase is to confirm that the 1H-pyrrolo[2,3-b]pyridine derivative directly interacts with its intended kinase target and modulates the downstream signaling pathway.
Direct Target Inhibition: Biochemical Kinase Assays
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of its target kinase in a cell-free system. This is a crucial step to confirm on-target activity and determine the potency of the inhibitor.
Example Kinase Targets for 1H-pyrrolo[2,3-b]pyridine Derivatives:
-
TNIK: A key regulator of the Wnt signaling pathway, which is aberrantly activated in the majority of colorectal cancers.[2][16]
-
FGFR: The Fibroblast Growth Factor Receptor family plays a role in cell proliferation, migration, and angiogenesis, and is often dysregulated in breast cancer.[13][17]
-
CDK8: A component of the Mediator complex that regulates transcription and is implicated in colorectal cancer through its modulation of β-catenin activity.[12][14]
-
ATM: A critical kinase in the DNA damage response pathway.[18][19]
-
DYRK1A: This kinase has emerging roles in cancer biology, including cell cycle regulation and metastasis.[7][20]
Cellular Target Validation: Western Blot for Pathway Modulation
To confirm that the kinase inhibition observed in biochemical assays translates to a cellular effect, western blotting is used to measure the phosphorylation status of downstream substrates of the target kinase.
Signaling Pathways to Investigate:
TNIK and CDK8 in Colorectal Cancer (e.g., HCT116 cells)
Caption: Simplified Wnt/β-catenin signaling pathway targeted by TNIK and CDK8 inhibitors.
FGFR Signaling in Breast Cancer (e.g., MDA-MB-231 cells)
Caption: Key downstream pathways of FGFR signaling inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives.
Phase 3: In Vivo Validation of Therapeutic Potential
Positive in vitro results must be validated in a more complex biological system. In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy and toxicity of anticancer drugs.[19][21]
Step-by-Step Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude or SCID mice) for at least one week.[22]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 1H-pyrrolo[2,3-b]pyridine derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[22]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[22]
Comparative Performance Analysis
A crucial aspect of validating a new drug candidate is to benchmark its performance against existing therapies.
Table 1: In Vitro Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives vs. Comparators
| Compound Class | Target Kinase | Cancer Type | Cell Line | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | TNIK | Colorectal | - | <1 | [1][3] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | Colorectal | - | 48.6 | [5][6] |
| 1H-pyrrolo[2,3-b]pyridine (cpd 4h) | FGFR1 | Breast | - | 7 | [4][23] |
| 1H-pyrrolo[2,3-b]pyridine (cpd 4h) | FGFR2 | Breast | - | 9 | [4][23] |
| 1H-pyrrolo[2,3-b]pyridine (cpd 4h) | FGFR3 | Breast | - | 25 | [4][23] |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal | HCT116 | ~2,000 | N/A |
| Oxaliplatin | DNA Adducts | Colorectal | HCT116 | ~1,500 | N/A |
| Docetaxel | Microtubules | Breast | MDA-MB-231 | ~5 | N/A |
| Erdafitinib | FGFR | Bladder | - | 1.2 | N/A |
Note: IC50 values can vary depending on the specific assay conditions. This table is for illustrative purposes.
Table 2: Standard-of-Care Chemotherapy Agents for Comparison
| Cancer Type | Drug Name | Mechanism of Action |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis. |
| Capecitabine (Xeloda®) | Oral prodrug of 5-FU.[5] | |
| Oxaliplatin (Eloxatin®) | Platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.[5] | |
| Irinotecan (Camptosar®) | Topoisomerase I inhibitor, leading to DNA strand breaks.[5] | |
| Breast Cancer | Docetaxel | Taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis. |
| Paclitaxel | Taxane with a similar mechanism to docetaxel. | |
| Doxorubicin | Anthracycline that intercalates into DNA and inhibits topoisomerase II. | |
| Cyclophosphamide | Alkylating agent that cross-links DNA. |
Conclusion and Future Directions
The systematic validation of the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is paramount for their successful translation into clinical candidates. The experimental framework outlined in this guide, from initial in vitro cellular assays to in vivo efficacy studies, provides a robust pathway for characterizing these promising compounds. By comparing their performance against established therapies, researchers can better position these novel kinase inhibitors within the existing landscape of cancer treatment. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies, ultimately paving the way for personalized medicine approaches in oncology.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT116 cells - Wikipedia [en.wikipedia.org]
- 9. MDA-MB-231: Significance and symbolism [wisdomlib.org]
- 10. accegen.com [accegen.com]
- 11. The FGF/FGFR axis as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine Scaffolds as c-Met Kinase Inhibitors
Introduction: The Rationale for Targeting the c-Met Signaling Pathway
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, also known as c-Met, and its ligand, Hepatocyte Growth Factor (HGF), are central players in cell proliferation, migration, and invasion.[1] While essential for embryonic development and tissue repair, the HGF/c-Met signaling pathway is frequently dysregulated in a wide array of human cancers, including those of the lung, stomach, liver, and kidney.[2][3][4] This aberrant signaling can be driven by gene amplification, mutations, or protein overexpression, leading to enhanced tumor growth, angiogenesis, and metastasis.[4][5] Consequently, inhibiting the c-Met kinase has emerged as a highly attractive strategy in oncology drug discovery.[3][5]
This guide provides a comparative analysis of two privileged heterocyclic scaffolds—1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and 1H-pyrazolo[3,4-b]pyridine (also known as 7-azaindazole)—that have been extensively explored for the development of potent and selective c-Met inhibitors. We will delve into their structure-activity relationships (SAR), comparative efficacy based on published experimental data, and the key experimental workflows used to characterize their inhibitory potential.
The c-Met Signaling Cascade
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation, activating its intracellular kinase domain.[1] This initiates a complex signaling network, primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the aggressive cancer phenotype.[1][4] A clear understanding of this pathway is fundamental to appreciating the mechanism of action of the inhibitors discussed.
Caption: Simplified c-Met signaling pathway.
Comparative Analysis of Heterocyclic Scaffolds
Both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds serve as bioisosteres of indole, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of c-Met. The choice between these two cores often depends on synthetic tractability, desired physicochemical properties, and the potential for vector-specific modifications to optimize potency and selectivity.
Caption: Core structures of the two pyridine scaffolds.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from these scaffolds relies on strategic substitutions at various positions of the heterocyclic core.
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives:
-
SAR studies have shown that derivatization at the C3 and C5 positions is crucial for potent c-Met inhibition.[6]
-
Many potent inhibitors feature a linker at C3 connecting to a substituted phenyl ring, which often occupies a hydrophobic pocket in the kinase domain.[7]
-
A study designing novel derivatives with a 1,2,3-triazole moiety found that electron-withdrawing groups on the terminal phenyl ring improved inhibitory activity, leading to a compound with a c-Met IC50 of 1.68 nM.[7]
-
The N1 position of the pyrrole ring is often substituted to modulate solubility and pharmacokinetic properties.
-
-
1H-pyrazolo[3,4-b]pyridine (7-Azaindazole) Derivatives:
-
This scaffold has also yielded highly potent c-Met inhibitors. The additional nitrogen in the pyrazole ring provides another point for interaction and can influence the electronics and binding geometry of the molecule.
-
Similar to the azaindole scaffold, linkers attached to the core are common. A study exploring different linkers (methylene, sulfur, sulfoxide) found that a sulfoxide linker resulted in a compound with a strong c-Met kinase inhibition IC50 of 22.8 nM.[8]
-
This scaffold has been successfully utilized to develop inhibitors that are effective against resistance mutations, such as ALK-L1196M, while maintaining high selectivity over c-Met in some cases.[9] This highlights the versatility of the core in tuning selectivity profiles.
-
Recent work has demonstrated that 1-tosyl-pyrazolo[3,4-b]pyridine fragments can serve as effective "block C" moieties in Type II inhibitors, forming key hydrogen bonds and π–π stacking interactions within the c-Met active site, leading to inhibitors with nanomolar potency.[10]
-
Quantitative Efficacy Comparison
Objective comparison requires analyzing direct inhibitory activity against the c-Met enzyme (biochemical IC50) and the effect on cancer cell lines where c-Met is a known driver of proliferation (cellular IC50).
| Scaffold | Representative Compound | c-Met Kinase IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 34 (triazole derivative) | 1.68 | N/A | N/A | [7] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 7c (phenyl hydrazone) | 506 | A549 (Lung) | 820 | [6] |
| 1H-pyrazolo[3,4-b]pyridine | Compound 9 (sulfoxide linker) | 22.8 | MKN-45 (Gastric) | 329 | [8] |
| 1H-pyrazolo[3,4-b]pyridine | Compound 5a (tosyl derivative) | 4.27 | HepG-2 (Liver) | 3420 | [10] |
| 1H-pyrazolo[3,4-b]pyridine | Compound 5b (tosyl derivative) | 7.95 | HepG-2 (Liver) | 3560 | [10] |
Note: Direct comparison between studies can be challenging due to variations in assay conditions. The data presented is for illustrative purposes to highlight the potential of each scaffold.
Experimental Protocols for Inhibitor Characterization
A tiered approach is essential for the robust evaluation of novel c-Met inhibitors. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: High-level workflow for c-Met inhibitor screening.
Protocol 1: In Vitro c-Met Kinase Assay (Luminescent)
This assay quantifies the direct enzymatic activity of purified c-Met and the inhibitory effect of test compounds by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common and robust method.
Principle: The kinase reaction depletes ATP and produces ADP. The ADP-Glo™ reagent stops the reaction and depletes remaining ATP. The Kinase Detection Reagent then converts the newly formed ADP back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human c-Met enzyme (e.g., BPS Bioscience, Cat. #40255).[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]
-
ATP Solution (concentration near Km for c-Met).
-
Test Compounds (solubilized in DMSO).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL of the diluted inhibitor or DMSO (for vehicle control) to the assay plate.
-
Enzyme Preparation: Thaw the recombinant c-Met enzyme on ice and dilute to the desired working concentration in Kinase Assay Buffer. An enzyme titration is recommended to determine the optimal concentration.[1]
-
Reaction Initiation: Prepare a master mix of the c-Met enzyme and substrate. Add 10 µL of this mix to each well. Then, add 10 µL of the ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)
This assay validates that the inhibitor can enter cells and block c-Met autophosphorylation, a critical marker of target engagement.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, EBC-1).[13][14]
-
Complete cell culture medium.
-
Test Compounds.
-
HGF (if the cell line is not constitutively active).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met.
-
Secondary antibody (HRP-conjugated).
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Seeding: Seed cells into a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of the c-Met inhibitor for 1-2 hours.
-
Stimulation (if necessary): Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. For constitutively active lines like SNU-5, this step is omitted.[14]
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the anti-phospho-c-Met primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-c-Met antibody to confirm equal protein loading.[11]
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated c-Met to total c-Met, demonstrating the dose-dependent inhibitory effect of the compound.
Protocol 3: In Vivo Tumor Xenograft Study
This is a critical preclinical step to evaluate the anti-tumor efficacy and tolerability of a lead compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice).
-
c-Met dependent cancer cell line (e.g., MKN-45 gastric carcinoma).[13]
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated in an appropriate vehicle for oral gavage or other route of administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at multiple doses).
-
Dosing: Administer the test compound and vehicle according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of the mice regularly to monitor toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[13]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points after the final dose to analyze c-Met phosphorylation and downstream signaling markers via Western Blot or IHC to confirm in vivo target inhibition.[13]
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
Conclusion and Future Outlook
Both the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds have proven to be exceptionally fruitful starting points for the design of potent and selective c-Met inhibitors. The choice of scaffold is often nuanced, with the 7-azaindole core being a well-established and highly successful template, while the 7-azaindazole core offers additional synthetic handles and electronic properties that can be exploited to fine-tune activity and selectivity profiles, including against kinase resistance mutations.
The data indicates that nanomolar potency in both biochemical and cellular assays is achievable with both core structures.[7][8][10] The ultimate success of a clinical candidate will depend not only on its on-target potency but also on its overall ADME (absorption, distribution, metabolism, and excretion) properties, safety profile, and its efficacy in robust preclinical in vivo models.[13] As our understanding of c-Met biology deepens, the continued exploration and optimization of these and other novel heterocyclic systems will be paramount in developing next-generation therapies for c-Met-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vivo Validation of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine Analogs in Animal Models
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, particularly for targeting the Janus kinase (JAK) family. This guide provides an in-depth comparison of the in vivo validation of key analogs from this class, drawing upon experimental data from various animal models. We will dissect the experimental designs, compare the pharmacological effects, and provide detailed protocols to support the replication and extension of these crucial preclinical studies.
The Rise of this compound Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core, an analog of purine, serves as an excellent scaffold for ATP-competitive kinase inhibitors. The addition of a cyclopropyl group at the 2-position often enhances potency and metabolic stability. These analogs have shown significant promise in targeting kinases that are pivotal in inflammatory and oncogenic signaling pathways.
A primary focus of this class has been the inhibition of Janus kinases (JAKs), a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling.[1][2] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate STATs (Signal Transducers and Activators of Transcription). Phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation, immunity, and cell growth.[3] Due to its restricted expression in hematopoietic cells and its crucial role in immune cell development and function, JAK3, in particular, has been a prime target for inducing immunosuppression with a potentially favorable safety profile.[3][4]
Beyond JAKs, certain this compound derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as RET and FGFR, demonstrating the versatility of this chemical scaffold.[5][6]
Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a primary target of many compounds discussed in this guide.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound analogs.
Comparative In Vivo Efficacy in Inflammatory and Autoimmune Disease Models
The rat adjuvant-induced arthritis (AIA) model is a cornerstone for evaluating the preclinical efficacy of anti-inflammatory agents. This model recapitulates many features of human rheumatoid arthritis, including paw swelling, bone erosion, and inflammatory cell infiltration.[1][2][7]
Key Analogs and Their Performance
Several 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors have demonstrated significant efficacy in the AIA model. While direct head-to-head studies are not always available, we can compare their reported potencies and therapeutic effects.
| Compound/Analog | Target(s) | Animal Model | Key Efficacy Endpoints | Notable Findings |
| Peficitinib (ASP015K) | JAK1, JAK3 | Rat AIA | Paw swelling, bone destruction | Dose-dependently suppressed both prophylactic and therapeutic oral dosing regimens.[1] |
| CP-690,550 (Tofacitinib) | JAK1, JAK3 > JAK2 | Rat AIA | Paw edema, plasma cytokines (IL-6, IL-17), peripheral blood neutrophil counts | Dose-dependent inhibition of paw edema and normalization of elevated cytokines and neutrophils.[2] |
| Upadacitinib (ABT-494) | JAK1 selective | Rat AIA | Paw swelling, bone erosion | Suppressed paw swelling and bone destruction in a dose and exposure-dependent manner, comparable to tofacitinib.[7] |
| LW402 | JAK1 selective | Rat AIA & Mouse CIA | Paw swelling, inflammatory-cell infiltration, cartilage and bone damage | Showed potent, dose-dependent improvement in disease symptoms in both models.[4] |
Analysis: The data consistently show that inhibition of the JAK pathway, either broadly (JAK1/3) or selectively (JAK1), leads to significant therapeutic benefits in rodent models of arthritis. The efficacy of these compounds is often correlated with their plasma exposure levels and the extent of STAT phosphorylation inhibition in target tissues.[1][4] The choice between a selective JAK1 inhibitor and a broader spectrum inhibitor often involves a trade-off between efficacy and potential side effects related to the inhibition of other JAK isoforms.
Detailed Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol synthesizes methodologies reported for evaluating JAK inhibitors in the AIA model.[1][2][8]
1. Animals:
-
Male Lewis rats, 7-9 weeks old.
-
Acclimatize for at least one week before the study.
2. Induction of Arthritis:
-
On Day 0, administer a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis (e.g., 5 mg/mL) suspended in mineral oil at the base of the tail.
3. Dosing and Administration (Therapeutic Regimen):
-
Begin treatment upon the onset of clinical signs of arthritis (typically around Day 10-14).
-
Prepare the this compound analog in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound orally (e.g., via gavage) once daily at desired doses (e.g., 1, 3, 10 mg/kg).
-
Include a vehicle control group.
4. Monitoring and Outcome Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from Day 0.
-
Arthritis Score: Visually score each paw for inflammation (0-4 scale) based on erythema and swelling.
-
Body Weight: Monitor body weight throughout the study as an indicator of general health.
-
Histopathology: At the end of the study (e.g., Day 21-28), euthanize animals and collect hind paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood at termination for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
Caption: Experimental workflow for the rat adjuvant-induced arthritis (AIA) model.
In Vivo Validation in Organ Transplantation Models
The rat heterotopic cardiac transplant model is a critical tool for assessing the efficacy of immunosuppressive agents.[6][9][10] In this model, a donor heart is transplanted into the recipient's abdomen, and the survival of the graft is monitored.
Performance of Pyrrolo[2,3-b]pyridine Analogs
A key study demonstrated that a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, compound 31 , exhibited potent JAK3 inhibitory activity.[11] In a rat heterotopic cardiac transplant model, compound 31 significantly prolonged graft survival, highlighting its potential for preventing organ rejection.[11] Another novel JAK inhibitor, AS2553627 , also showed efficacy in preventing both acute and chronic rejection in a similar model, reducing vasculopathy and fibrosis when combined with tacrolimus.[9]
Analysis: These findings underscore the importance of JAK3 inhibition in T-cell mediated rejection. The ability of these compounds to prolong allograft survival demonstrates their potent immunomodulatory effects in a highly stringent in vivo setting.
Detailed Experimental Protocol: Rat Heterotopic Heart Transplantation
This protocol is based on established methods for heterotopic cardiac transplantation in rats.[6][10][12]
1. Animals:
-
Donor rats (e.g., Sprague-Dawley) and recipient rats (e.g., Lewis) of similar weight.
-
The use of different strains is essential to induce an allogeneic immune response.
2. Surgical Procedure:
-
Anesthetize both donor and recipient rats.
-
Procure the heart from the donor rat.
-
In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient's abdominal aorta, and the donor pulmonary artery to the recipient's inferior vena cava.
3. Immunosuppressive Treatment:
-
Begin oral administration of the test compound (e.g., compound 31 ) or vehicle control to the recipient rats one day before or on the day of transplantation.
-
Continue daily dosing for the duration of the study.
4. Monitoring Graft Survival:
-
Palpate the abdomen of the recipient rats daily to assess the heartbeat of the transplanted heart.
-
Cessation of a palpable heartbeat, confirmed by laparotomy, is defined as graft rejection and the endpoint for survival.
5. Histological Analysis:
-
Upon graft rejection or at the end of the study, harvest the transplanted heart for histological examination to assess the severity of rejection (e.g., inflammatory cell infiltration, myocyte necrosis).
Application in Oncology: In Vivo Xenograft Models
While less common for this specific subclass, some this compound analogs have been evaluated in cancer models, particularly when designed to target oncogenic kinases other than JAKs. For instance, analogs targeting the RET kinase have been tested in xenograft models.[6]
Performance in a RET-Fusion Xenograft Model
In a study of pyrrolo[2,3-d]pyrimidine analogs (a closely related scaffold), compounds were tested in a transgenic RIE KIF5B-RET xenograft tumor model.[6] Oral administration of a lead compound at 60 mg/kg once daily for 14 days resulted in robust tumor regression.[6] This demonstrates that with appropriate structural modifications, the pyrrolopyridine core can be effectively directed to inhibit oncogenic drivers.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This is a general protocol adaptable for various tumor cell lines.[13][14]
1. Animals:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 5-7 weeks old.
2. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., a cell line with a specific kinase fusion like KIF5B-RET).
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells) in sterile PBS or Matrigel subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the test compound orally or via another appropriate route at specified doses and schedules.
4. Efficacy Assessment:
-
Continue to measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to assess target kinase phosphorylation).
Pharmacokinetic Considerations: The Bridge Between Dose and Efficacy
The in vivo efficacy of any compound is inextricably linked to its pharmacokinetic (PK) profile. Key parameters include oral bioavailability, maximum plasma concentration (Cmax), and half-life (t1/2).[11][15]
For orally administered drugs, good bioavailability is crucial. For example, the JAK3 inhibitor compound 31 was shown to have good oral bioavailability in rats, dogs, and monkeys, which was a critical factor in its successful in vivo application.[11]
Detailed Protocol: Rat Pharmacokinetic Study
This protocol outlines a standard approach for assessing the PK profile of an orally administered compound.[11][15][16]
1. Animals:
-
Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
2. Dosing:
-
Administer a single oral dose of the test compound via gavage.
-
For bioavailability determination, a separate cohort receives an intravenous dose.
3. Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, oral bioavailability) using non-compartmental analysis software.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors. In vivo studies in animal models of arthritis, organ transplantation, and cancer have validated the therapeutic potential of analogs derived from this core structure. The consistent efficacy observed, particularly for JAK inhibitors in inflammatory and autoimmune models, underscores the clinical relevance of this therapeutic strategy.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and further improve their safety profiles. Head-to-head comparative studies in standardized in vivo models will be invaluable for differentiating next-generation candidates. As our understanding of the complex signaling networks in disease evolves, the versatility of the this compound scaffold will undoubtedly be leveraged to develop novel inhibitors for a wide range of therapeutic targets.
References
- 1. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of spontaneous locomotor activity with JAK inhibition by JTE-052 in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AS2553627, a novel JAK inhibitor, prevents chronic rejection in rat cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lidsen.com [lidsen.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azaindole Isomers in Biological Assays: A Guide for Medicinal Chemists
Introduction: The Subtle Power of Nitrogen Placement
In the landscape of medicinal chemistry, the azaindole scaffold stands out as a "privileged structure," particularly in the development of kinase inhibitors. As bioisosteres of the natural indole nucleus, azaindoles—or pyrrolopyridines—introduce a nitrogen atom into the six-membered ring. This seemingly minor substitution profoundly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and dipole moment.[1] These changes, in turn, dictate how the molecule interacts with biological targets.
There are four principal positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. While all have been investigated, the 7-azaindole isomer has been the most extensively utilized scaffold in drug discovery, largely due to its remarkable success as a hinge-binding motif in protein kinases.[1][2][3] However, an overreliance on a single isomer may cause researchers to overlook opportunities where an alternative scaffold could offer superior potency, selectivity, or improved pharmacokinetic properties.
This guide provides a head-to-head comparison of these isomers, synthesizing data from various biological assays to illuminate the structure-activity relationships (SAR) governed by the position of the pyridine nitrogen. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their own discovery campaigns.
The Primacy of 7-Azaindole: An Ideal Kinase Hinge-Binder
The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site and interact with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[4] The 7-azaindole scaffold is exceptionally well-suited for this role. Its geometry allows the pyridine nitrogen (N7) to act as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[2] This configuration enables the formation of a highly stable, bidentate hydrogen bond with the kinase hinge backbone, effectively mimicking the interaction of the adenine ring of ATP.[5]
This potent interaction is the cornerstone of the success of numerous 7-azaindole-based inhibitors, including the FDA-approved BRAF kinase inhibitor, Vemurafenib, a landmark achievement in fragment-based drug discovery.[3][4]
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Comparative Biological Activity: Isomer-Specific Performance
While 7-azaindole is a validated starting point, assuming its superiority for all targets is a flawed strategy. The optimal isomer is highly target-dependent. Direct, head-to-head comparisons in the literature reveal that other isomers can exhibit equal or even superior activity for specific biological targets.
Kinase Inhibition
The choice of azaindole isomer can be the deciding factor in achieving potency and selectivity against a given kinase.
-
Cdc7 Kinase: A study focused on inhibitors for cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, found that derivatives based on the 5-azaindole scaffold displayed the most potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole analogs demonstrated significantly lower potency and selectivity, suggesting the nitrogen's position at the 5-position is optimal for interaction with the Cdc7 active site.[1]
-
c-Met Kinase: Conversely, in a program to develop inhibitors for the c-Met receptor tyrosine kinase, potent compounds were identified using both 4-azaindole and 7-azaindole scaffolds, achieving IC₅₀ values in the low nanomolar range.[1]
-
p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a crucial target in inflammatory diseases.[6] While many potent p38 inhibitors utilize the 7-azaindole core, successful inhibitors have also been developed from the 4-azaindole scaffold, demonstrating its viability for this target class.[6][7]
-
Aurora Kinases: These serine/threonine kinases are critical for mitotic progression and are attractive oncology targets.[6][8] The 7-azaindole framework has been successfully used to generate potent Aurora B inhibitors like GSK1070916, which shows high selectivity for Aurora B/C over Aurora A.[9][10]
Table 1: Comparative Kinase Inhibition Profile of Azaindole Isomer Scaffolds
| Target Kinase | Most Potent Isomer(s) | Rationale / Key Finding | Reference(s) |
|---|---|---|---|
| Cdc7 | 5-Azaindole | Nitrogen at position 5 was found to be optimal for potency and selectivity. | [1] |
| c-Met | 4-Azaindole, 7-Azaindole | Both scaffolds yielded potent inhibitors with low nanomolar IC₅₀ values. | [1] |
| p38α MAP Kinase | 4-Azaindole, 7-Azaindole | Both isomers have served as successful core structures for potent inhibitors. | [6][7] |
| JAK2 | 7-Azaindole | C-3 aryl-7-azaindole derivatives emerged as potent JAK2 inhibitors. | [6] |
| Aurora B | 7-Azaindole | The scaffold led to the development of highly potent and selective inhibitors. | [8][9] |
| VEGFR-2 | 6-Azaindole, 7-Azaindole | A comparative study showed a 6-azaindole derivative with comparable VEGFR-2 inhibition to a 7-azaindole analog. |[11] |
Antiproliferative and Cytotoxic Activity
The differential activity of azaindole isomers extends to cell-based assays, where they exhibit varying levels of cytotoxicity against cancer cell lines.
One study systematically evaluated a series of N-alkyl-7-azaindoles against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines.[12] The results clearly demonstrated that substitutions on the pyrrole nitrogen significantly impact cytotoxic activity, with longer alkyl chains generally leading to enhanced potency. While this study focused on the 7-azaindole core, other research suggests the 5-azaindole ring may be marginally better than 7-azaindole for inducing cytotoxic effects in certain contexts.[13]
Table 2: Comparative Cytotoxic Activity of N-Substituted 7-Azaindole Derivatives
| Compound | N-Substituent (R) | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. HEPG2 | Reference |
|---|---|---|---|---|---|
| 1a | -H | 179.8 | NA | NA | [12] |
| 1b | -CH₃ | 60.3 | NA | NA | [12] |
| 1c | -CH₂CH₃ | 52.3 | NA | NA | [12] |
| 1d | -CH(CH₃)₂ | 15.2 | NA | 109.6 | [12] |
Data from Rekulapally et al. (2015). "NA" indicates data not available in the cited source.
Other Biological Targets
The utility of azaindole isomers is not confined to kinase inhibition.
-
HIV-1 Inhibition: In a comparative study of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs showed improved efficacy over the parent indole compound. In stark contrast, the 5-azaindole and 6-azaindole derivatives displayed reduced efficacy.[1]
-
CCR2 Antagonism: Potent antagonists for the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases, have been developed from a 7-azaindole piperidine series.[14]
Experimental Design for a Self-Validating Isomer Comparison
To conduct a rigorous head-to-head comparison, it is essential to employ standardized, self-validating experimental protocols. The causality behind each step is critical for generating trustworthy and reproducible data.
General Experimental Workflow
A typical drug discovery workflow for evaluating azaindole isomers involves iterative cycles of design, synthesis, and biological testing to establish a clear structure-activity relationship (SAR).
Caption: General experimental workflow for the evaluation of azaindole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test azaindole isomers in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%) to avoid solvent effects. Prepare the kinase, substrate, and ATP solution in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution or control (e.g., Staurosporine for positive control, DMSO for negative control).
-
Add 2.5 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution. The final concentrations should be optimized for the specific kinase (typically at or below the Kₘ for ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is critical; it must be within the linear range of the reaction to ensure accurate measurement.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach. This adherence period is crucial for cell health and assay reproducibility.
-
Compound Treatment: Prepare serial dilutions of the azaindole isomers. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe significant antiproliferative effects (approximately 2-3 cell doubling times).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient formazan crystal formation within viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Signaling Pathway Context: Inhibition of p38 MAPK
Understanding the biological context is key. Azaindole inhibitors often target kinases that are central nodes in critical signaling pathways. The p38 MAPK pathway, for instance, is activated by cellular stress and inflammatory cytokines, leading to the production of downstream mediators like TNF-α and IL-1β.[][16] A p38 inhibitor can block this cascade.
Caption: Inhibition of the p38 MAPK signaling pathway by an azaindole derivative.
Conclusion and Future Perspectives
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to dramatic shifts in biological activity. While the 7-azaindole scaffold is a powerful and validated starting point for kinase inhibitor design, its privileged status should not preclude the investigation of its positional isomers.[1]
The evidence clearly shows that for specific targets like Cdc7 kinase, the 5-azaindole core is superior, whereas for others, multiple isomers may prove equally viable.[1] The optimal choice is intrinsically linked to the unique topology and electrostatic environment of the target's active site. Therefore, a comprehensive drug discovery program should consider screening a diverse set of azaindole isomers early in the process. This approach maximizes the probability of identifying novel lead compounds with superior potency, enhanced selectivity, and a more favorable overall pharmacological profile. Future head-to-head studies across a wider range of biological targets will be invaluable in further delineating the nuanced SAR of this versatile heterocyclic family.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. hdac1.com [hdac1.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
The Fine Line of Specificity: A Comparative Guide to the Cross-Reactivity of 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine Based JAK Inhibitors
In the landscape of targeted therapies, the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a cornerstone for a potent class of Janus Kinase (JAK) inhibitors. These small molecules have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms by intercepting cytokine signaling at its intracellular nexus. However, the therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, shares a highly conserved ATP-binding pocket, presenting a significant challenge in designing truly isoform-specific inhibitors. Unintended inhibition of other JAK family members or off-target kinases can lead to a spectrum of adverse effects, from hematological abnormalities to increased risk of infections.
This guide provides an in-depth comparison of the cross-reactivity profiles of prominent this compound-based inhibitors and their close analogs. We will delve into the experimental methodologies used to profile their selectivity, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers in drug development.
The JAK-STAT Signaling Axis: A Primer
To appreciate the nuances of inhibitor selectivity, a foundational understanding of the JAK-STAT pathway is essential. Cytokines and growth factors, upon binding to their cognate receptors, trigger the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This initiates a cascade of trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of gene transcription. The specific pairing of JAKs with different cytokine receptors dictates the downstream biological response.
Comparative Cross-Reactivity Profiling
The degree of selectivity among JAK inhibitors is a critical determinant of their clinical utility. First-generation inhibitors often exhibit broader activity across the JAK family, while second-generation compounds have been engineered for greater specificity. Below is a comparison of the selectivity profiles of key JAK inhibitors, including those based on or structurally related to the this compound scaffold.
| Inhibitor | Primary Target(s) | Representative Off-Target Kinases (Kd in nM) | Source(s) |
| Tofacitinib | JAK1, JAK3 | JAK2 (5.6 nM), TYK2 (59 nM) | [1] |
| Ruxolitinib | JAK1, JAK2 | TYK2 (0.9 nM), JAK3 (2.0 nM), MAP3K2 (41.0 nM), ROCK2 (52.0 nM) | [2] |
| Upadacitinib | JAK1 | ~60-fold selective for JAK1 over JAK2, >100-fold over JAK3 | [3] |
| Filgotinib | JAK1 | High selectivity for JAK1 over other JAKs | [4] |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a stronger interaction.
This data highlights the varying degrees of selectivity. For instance, while Tofacitinib potently inhibits JAK1 and JAK3, it also has significant activity against JAK2. Ruxolitinib, a pyrrolo[2,3-b]pyridine derivative, strongly inhibits both JAK1 and JAK2. In contrast, second-generation inhibitors like Upadacitinib and Filgotinib demonstrate much greater selectivity for JAK1. This enhanced selectivity is hypothesized to translate to an improved safety profile by minimizing effects on JAK2-mediated hematopoiesis and JAK3-dependent immune functions.[3]
Experimental Methodologies for Profiling Cross-Reactivity
A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail three critical experimental workflows: in vitro kinase profiling, cellular target engagement, and phosphoproteomics-based pathway analysis.
In Vitro Kinase Profiling: The KINOMEscan™ Approach
Rationale: To obtain a broad view of an inhibitor's selectivity, it is crucial to screen it against a large panel of kinases. The KINOMEscan™ platform is a competitive binding assay that provides a quantitative measure of inhibitor interactions across the human kinome.[1] This method is invaluable for identifying both intended targets and potential off-targets early in the drug discovery process.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test inhibitor in 100% DMSO to create a stock solution. Prepare serial dilutions of the stock solution to be tested.
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor with a specific phage-tagged human kinase from the KINOMEscan™ panel.
-
Competitive Binding: Add the inhibitor-kinase mixture to wells containing an immobilized, proprietary ligand that binds to the active site of the kinase. The test inhibitor will compete with the immobilized ligand for binding to the kinase.
-
Washing: After an incubation period to allow for binding equilibrium, wash the plate to remove unbound components.
-
Quantification: Quantify the amount of phage-tagged kinase remaining bound to the immobilized ligand using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound kinase indicates stronger competition by the test inhibitor.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) sample. This can be used to calculate a dissociation constant (Kd) or percentage inhibition at a given concentration.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Rationale: While in vitro assays are powerful, they do not always reflect an inhibitor's behavior in a complex cellular environment. CETSA® is a biophysical method that directly measures the engagement of a drug with its target protein in intact cells or tissue lysates.[5][6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This assay is crucial for confirming that an inhibitor reaches and binds to its intended target in a physiological context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples across a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: After heating, lyse the cells (if not already lysed). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Pathway-Level Profiling: Quantitative Phosphoproteomics
Rationale: To understand the functional consequences of on-target and off-target inhibition, it is essential to analyze the inhibitor's impact on cellular signaling pathways. Quantitative phosphoproteomics allows for the global and unbiased measurement of changes in protein phosphorylation in response to inhibitor treatment.[7] This provides a systems-level view of the inhibitor's mechanism of action and can reveal unexpected effects on signaling networks.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor or vehicle control as in the CETSA protocol.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Perform bioinformatic analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment. Map these changes to known signaling pathways to understand the functional impact of the inhibitor. For example, a successful JAK inhibitor should lead to a decrease in the phosphorylation of its downstream STAT substrates.
Conclusion
The this compound scaffold has proven to be a highly successful starting point for the development of potent JAK inhibitors. However, achieving the desired selectivity profile remains a key challenge in the field. A rigorous and multi-pronged approach to cross-reactivity profiling, employing in vitro kinome-wide screens, cellular target engagement assays, and global phosphoproteomics, is paramount for the development of safer and more effective therapies. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of kinase inhibitor selectivity and to advance the development of next-generation targeted therapeutics.
References
- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Our Research — CETSA [cetsa.org]
- 7. Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 1H-pyrrolo[2,3-b]pyridine Compounds: A Comparative Guide to Cellular Assays
In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic compound binds to its intended target within the complex milieu of a living cell is a critical milestone.[1][2][3] This process, known as target engagement, provides the mechanistic validation essential for advancing a compound from a promising hit to a viable clinical candidate.[1][2] For researchers working with potent and often highly selective scaffolds like 1H-pyrrolo[2,3-b]pyridine, which are prevalent in the development of kinase inhibitors, demonstrating on-target activity is paramount.[4][5][6][7] This guide offers a comparative analysis of key cellular assays designed to measure target engagement, providing the technical insights and practical protocols necessary for robust experimental design and interpretation.
The Imperative of Cellular Target Engagement
Transitioning from biochemical assays to cellular models presents a significant hurdle in drug development.[2] Compounds that exhibit high potency in vitro may fail to engage their target in a cellular context due to factors like poor membrane permeability, rapid efflux, or intracellular metabolism.[8] Therefore, direct measurement of target binding in live cells is essential to build a strong structure-activity relationship (SAR) and to ensure that observed phenotypic effects are a direct consequence of on-target activity.[1][9]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently forming the core of inhibitors targeting various protein kinases.[4][5][6][7] Given that many kinase inhibitors target the highly conserved ATP-binding pocket, off-target effects are a significant concern.[10][11] Consequently, rigorous confirmation of target engagement is not just a confirmatory step but a crucial part of lead optimization.
A Comparative Overview of Key Cellular Target Engagement Assays
Several powerful techniques have been developed to quantify drug-target interactions within intact cells. This guide will focus on three widely adopted methods: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and In-Cell Western™ Assays. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[12][13] | Label-free, applicable to endogenous proteins, can be used in tissues.[14][15] | Often requires specific antibodies, can be lower throughput.[8] | Low to High |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[16][17][18] | High sensitivity, quantitative, real-time measurements in live cells.[16][17][19] | Requires genetic modification of the target protein, dependent on a suitable tracer.[17][19] | High |
| In-Cell Western™ Assay | Immunocytochemistry-based quantification of protein levels or post-translational modifications in fixed cells within microplates.[20][21][22] | High throughput, multiplexing capabilities, no protein overexpression required.[20][22] | Indirect measure of target engagement (downstream effects), requires specific and validated antibodies.[21][23] | High |
In-Depth Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Confirmation
CETSA is a biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[12][13] The underlying principle is that the binding of a ligand, such as a 1H-pyrrolo[2,3-b]pyridine inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[12][13]
The CETSA workflow involves treating cells with the test compound, heating the cells to denature proteins, lysing the cells, and then separating the soluble (folded) protein fraction from the aggregated (unfolded) fraction. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting. A positive target engagement event is indicated by a shift in the protein's melting curve to a higher temperature in the presence of the compound.[8][12][13]
Caption: CETSA experimental workflow.
The choice of temperature range is critical and must be optimized for each target protein to capture the unfolding transition. The isothermal dose-response (ITDR) format, where cells are treated with varying compound concentrations at a fixed temperature, allows for the determination of cellular EC50 values, providing a quantitative measure of target engagement.[12]
NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells
The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[16][17] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[16][17][18]
In this assay, the target protein is expressed as a fusion with the bright NanoLuc® luciferase (the donor).[16][17] A cell-permeable fluorescent tracer that reversibly binds to the target protein serves as the acceptor.[16][17] When the tracer is bound to the NanoLuc®-fusion protein, the close proximity allows for BRET to occur. A test compound, such as a 1H-pyrrolo[2,3-b]pyridine derivative, will compete with the tracer for binding to the target. This competition displaces the tracer, leading to a decrease in the BRET signal, which can be measured to quantify target engagement.[19][24]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
For kinase inhibitors like those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, NanoBRET™ assays are particularly powerful. They can determine compound affinity and occupancy in live cells, and even measure residence time, providing deeper insights into the drug-target interaction kinetics.[16][17] Promega offers a wide range of pre-built assays for over 340 kinases, accelerating the screening process.[16]
In-Cell Western™ Assay: High-Throughput Assessment of Downstream Signaling
The In-Cell Western™ (ICW) assay, also known as a cell-based ELISA or cytoblot, is a quantitative immunofluorescence method performed in microplates.[22][25] It allows for the simultaneous detection and quantification of multiple proteins directly in fixed and permeabilized cells.[22]
While ICW does not directly measure the binding of a compound to its target, it is an excellent method for confirming target engagement by quantifying the downstream consequences of this binding. For example, if a 1H-pyrrolo[2,3-b]pyridine compound inhibits a specific kinase, an ICW assay can be used to measure the phosphorylation status of a known substrate of that kinase. A dose-dependent decrease in substrate phosphorylation would provide strong evidence of on-target activity.
The workflow involves seeding cells in a microplate, treating them with the compound, followed by fixation, permeabilization, and incubation with primary antibodies against the target protein and a loading control.[20][22] Fluorescently labeled secondary antibodies are then used for detection, and the plate is scanned on an infrared imaging system.[21] The signal from the target protein is normalized to the loading control to account for variations in cell number, providing accurate quantification of changes in protein levels or phosphorylation.[21][22]
Caption: A generic kinase signaling pathway interrogated by an In-Cell Western™ Assay.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) for a Target Kinase
This protocol provides a detailed methodology for performing a CETSA experiment to confirm the engagement of a 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor.
Objective: To determine the thermal stabilization of a target kinase in intact cells upon treatment with a test compound.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate or culture flasks to achieve 80-90% confluency on the day of the experiment.
-
Treat the cells with the test compound at the desired concentration or with vehicle control for 1-2 hours at 37°C. The rationale for this incubation time is to allow for sufficient cell penetration and binding to the target.
-
-
Thermal Challenge:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This step is crucial for inducing thermal denaturation.[12] A no-heat control should be included.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This ensures complete cell lysis without excessive heat.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[12]
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target kinase, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein (relative to the no-heat control) against the temperature for both the vehicle-treated and compound-treated samples to generate the melting curves.
-
A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
-
Conclusion
Confirming the engagement of 1H-pyrrolo[2,3-b]pyridine compounds with their intended intracellular targets is a non-negotiable step in the drug discovery process. The choice of assay—be it the label-free rigor of CETSA, the real-time precision of NanoBRET™, or the high-throughput, pathway-focused approach of In-Cell Western™—should be guided by the specific research question, the available resources, and the stage of the project. By employing these powerful techniques, researchers can build a robust, data-driven case for the mechanism of action of their compounds, ultimately increasing the probability of success in developing novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 17. news-medical.net [news-medical.net]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 19. promegaconnections.com [promegaconnections.com]
- 20. products.advansta.com [products.advansta.com]
- 21. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 22. licorbio.com [licorbio.com]
- 23. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 24. benchchem.com [benchchem.com]
- 25. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and operational protocols for handling 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine. While comprehensive toxicological data for this specific compound is not widely available, a conservative and rigorous approach to personal protective equipment (PPE) is mandated. Our recommendations are extrapolated from safety data for the parent compound, 1H-pyrrolo[2,3-b]pyridine, and related substituted analogs, ensuring a robust margin of safety in all laboratory operations.
Hazard Assessment: The 'Why' Behind the Protection
Understanding the potential hazards is the cornerstone of effective PPE selection. Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially hazardous.[1] The primary risks are associated with direct contact and inhalation.
The parent compound, 1H-pyrrolo[2,3-b]pyridine, and its derivatives are classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][2]
Therefore, our entire PPE strategy is designed to create a complete barrier against these routes of exposure. Every procedural choice described below is a direct countermeasure to these identified risks.
Core PPE Requirements: A Multi-Layered Defense
Effective chemical handling is not about a single piece of equipment but a holistic system of protection. This begins with engineering controls and is supplemented by carefully selected PPE.
Primary Engineering Controls: The First Line of Defense
All operations involving this compound, especially those involving the solid form or the creation of solutions, must be conducted in a properly functioning chemical fume hood.[1] This is the most critical step in minimizing respiratory exposure.
Tiered Personal Protective Equipment
A. Eye and Face Protection Given the risk of serious eye irritation, standard safety glasses are insufficient.[1]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][3]
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing tasks with a high splash potential (e.g., quenching a reaction), a full-face shield should be worn in addition to chemical splash goggles.
B. Skin and Body Protection The potential for skin irritation necessitates robust barrier protection.[2]
-
Hand Protection: Unlined, chemical-resistant gloves are required. Nitrile gloves (minimum 14 mils thickness) are a suitable choice, offering good resistance and dexterity.[4][5] Always double-check gloves for pinholes or tears before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.[4]
-
Protective Clothing: A flame-retardant, long-sleeved laboratory coat is the minimum requirement.[3] For procedures with significant splash risk, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[6] Pant legs must be worn outside of footwear to prevent chemicals from channeling into your shoes.[7]
C. Respiratory Protection While a fume hood is the primary control, supplementary respiratory protection may be necessary.
-
Standard Operations: For routine handling of small quantities within a fume hood, no additional respiratory protection is typically needed.
-
High-Risk Scenarios: If engineering controls are not available or insufficient (e.g., cleaning a large spill, weighing powder in an open-bench environment), a NIOSH-approved respirator is required.[3] A half-face or full-face respirator with organic vapor cartridges is recommended.[5]
Operational Plans: From Preparation to Disposal
A systematic approach to operations ensures safety is integrated, not just an afterthought.
PPE Selection Matrix for Key Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required only if outside a fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Reaction Work-up / Transfer | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-Resistant Coveralls | Half- or Full-Face Respirator |
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles and/or face shield.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. Dispose of them immediately in a designated waste container.
-
Protective Clothing: Remove apron or coveralls.
-
Eye/Face Protection: Remove face shield and/or goggles from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling of this compound.
Decontamination and Disposal Plan
-
Contaminated PPE: Disposable gloves should be placed in a designated, sealed waste container for hazardous materials. Reusable PPE, such as goggles and face shields, must be decontaminated after each use.
-
Chemical Waste: All surplus material and contaminated consumables (e.g., silica gel, filter paper) must be collected in a clearly labeled, sealed hazardous waste container.
-
Final Disposal: The recommended disposal method is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[3] Do not discharge this material into sewer systems or the environment.[3][8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local procedures.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
References
- 1. aaronchem.com [aaronchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. youtube.com [youtube.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
